5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(3-methylpiperidin-1-yl)-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)10-4-5-12(15(18)19)11(7-10)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHSJMVPIQNXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248499 | |
| Record name | 5-(3-Methyl-1-piperidinyl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-45-0 | |
| Record name | 5-(3-Methyl-1-piperidinyl)-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methyl-1-piperidinyl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid
This guide provides a comprehensive technical overview for the synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, a key intermediate in pharmaceutical and materials science research. The synthesis is centered around a well-established and robust reaction: the nucleophilic aromatic substitution (SNAr). This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights based on extensive field experience to ensure successful and reproducible outcomes.
Introduction and Strategic Approach
This compound is a substituted nitrobenzoic acid derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The strategic placement of the nitro group, carboxylic acid, and the 3-methylpiperidine moiety makes it a versatile scaffold for further chemical modifications.
The most logical and efficient synthetic route to this target molecule is the nucleophilic aromatic substitution reaction between 5-fluoro-2-nitrobenzoic acid and 3-methylpiperidine. The rationale for this approach is based on the following key principles:
-
Activation of the Aromatic Ring: The strongly electron-withdrawing nitro group positioned ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. This activation is crucial for the reaction to proceed under mild conditions.[1][2]
-
Fluorine as an Excellent Leaving Group: In the context of SNAr reactions, fluoride is an excellent leaving group due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack.[1]
-
Nucleophilicity of the Amine: 3-Methylpiperidine, a secondary amine, is a potent nucleophile capable of attacking the electron-deficient aromatic ring.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the nitrogen atom of 3-methylpiperidine on the carbon atom bearing the fluorine atom in 5-fluoro-2-nitrobenzoic acid. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group and Re-aromatization: In the second step, the fluoride ion is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product, this compound.
The overall reaction is facilitated by the use of a suitable base to neutralize the hydrofluoric acid (HF) formed as a byproduct.
Experimental Design and Protocol
This section outlines a detailed experimental protocol for the synthesis of this compound. The parameters provided are based on established procedures for similar SNAr reactions and are designed to be a robust starting point for optimization.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| 5-Fluoro-2-nitrobenzoic acid | 185.11 | 1.85 g | 10 | Starting Material |
| 3-Methylpiperidine | 99.17 | 1.2 g (1.4 mL) | 12 | Nucleophile |
| Potassium Carbonate (K2CO3) | 138.21 | 2.76 g | 20 | Base |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 20 mL | - | Solvent |
| Diethyl Ether | 74.12 | As needed | - | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - | Acidification |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | As needed | - | Drying Agent |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-fluoro-2-nitrobenzoic acid (1.85 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Solvent and Reagent Addition: Add dimethyl sulfoxide (20 mL) to the flask, followed by the dropwise addition of 3-methylpiperidine (1.2 g, 1.4 mL, 12 mmol) at room temperature with vigorous stirring.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the aqueous solution to a pH of approximately 3-4 by the slow addition of 1 M hydrochloric acid. This will precipitate the product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a solid.
-
Dry the purified product under vacuum.
-
Visualizing the Synthesis
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Trustworthiness and Self-Validation
The described protocol is designed to be self-validating through the following measures:
-
Monitoring Reaction Progress: The use of TLC allows for real-time monitoring of the consumption of the starting material, ensuring the reaction has gone to completion before proceeding with the work-up.
-
Characterization of the Final Product: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified product should also be determined and compared to literature values if available.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably obtain this valuable chemical intermediate. The protocol provided in this guide serves as a solid foundation for the successful synthesis and further exploration of the applications of this compound in various scientific disciplines.
References
-
Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]
-
Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Available at: [Link]
- Google Patents. New 2-methyl-3-nitrobenzoic acid preparation method.
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
- Google Patents. Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. Preparation method of 3-nitro-2-methylbenzoic acid.
-
PubChem. 3-Nitrobenzoic acid. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
- Google Patents. Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
- Google Patents. Synthetic method of 2-nitro-3-methylbenzoic acid.
-
PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]
Sources
Spectroscopic Characterization of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid: A Predictive Technical Guide
This in-depth technical guide provides a detailed predictive analysis of the spectroscopic data for 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. In the absence of direct experimental spectra for this specific molecule in publicly available databases, this document serves as a valuable resource for researchers, scientists, and drug development professionals by offering a robust, theory-grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretations herein are synthesized from established spectroscopic principles and empirical data from its core structural fragments: 2-nitrobenzoic acid and 3-methylpiperidine.
Introduction: The Significance of Spectroscopic Analysis
This compound is a molecule of interest in medicinal chemistry and materials science, where the precise confirmation of its molecular structure is paramount for understanding its bioactivity and material properties. Spectroscopic techniques are the cornerstone of such structural elucidation, providing a detailed fingerprint of the molecule's atomic arrangement and bonding. This guide will systematically deconstruct the predicted spectroscopic signature of the target molecule, offering a foundational understanding for its future empirical characterization.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known chemical shifts of 2-nitrobenzoic acid and 3-methylpiperidine, with adjustments made to account for the electronic effects of the substituents.
Predicted ¹H NMR Spectrum
The expected proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the nitrobenzoic acid moiety and the aliphatic protons of the 3-methylpiperidine ring. The chemical shifts are predicted for a standard deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| H-3' (Aromatic) | ~7.8 - 8.0 | d | Ortho to the electron-withdrawing nitro group, expected to be downfield. |
| H-4' (Aromatic) | ~7.2 - 7.4 | dd | Influenced by both the piperidinyl and nitro groups. |
| H-6' (Aromatic) | ~7.0 - 7.2 | d | Ortho to the electron-donating piperidinyl group, expected to be upfield relative to other aromatic protons. |
| Carboxylic Acid (-COOH) | ~13.0 | br s | Highly deshielded proton, often broad. |
| Piperidine CH (axial/equatorial) | ~2.5 - 3.5 | m | Complex multiplets due to coupling with adjacent protons. |
| Piperidine CH₂ (axial/equatorial) | ~1.5 - 2.0 | m | Complex multiplets. |
| Methyl (-CH₃) | ~0.9 - 1.1 | d | Coupled to the adjacent CH proton. |
Predicted ¹³C NMR Spectrum
The carbon NMR will provide information on all the unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (C=O) | ~165 - 170 | Typical range for a carboxylic acid carbonyl carbon. |
| C-1' (Aromatic) | ~125 - 130 | Attached to the carboxylic acid group. |
| C-2' (Aromatic) | ~145 - 150 | Attached to the nitro group. |
| C-3' (Aromatic) | ~120 - 125 | |
| C-4' (Aromatic) | ~115 - 120 | |
| C-5' (Aromatic) | ~150 - 155 | Attached to the piperidinyl group. |
| C-6' (Aromatic) | ~110 - 115 | |
| Piperidine Carbons | ~20 - 60 | Aliphatic region, with carbons closer to the nitrogen being more downfield. |
| Methyl Carbon | ~15 - 20 | Aliphatic region. |
NMR Experimental Workflow
The following workflow outlines the standard procedure for acquiring high-quality NMR data.
Caption: Standard workflow for NMR data acquisition and processing.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, nitro, and amine functionalities.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | Stretching |
| N-O (Nitro, asymmetric) | 1550 - 1500 | Strong | Stretching |
| N-O (Nitro, symmetric) | 1370 - 1330 | Strong | Stretching |
| C-N (Amine) | 1250 - 1020 | Medium | Stretching |
IR Spectroscopy Experimental Workflow
The following diagram illustrates a typical workflow for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling method.
Caption: Workflow for ATR-IR spectroscopy.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Predicted Molecular Ion and Fragmentation
For this compound (C₁₃H₁₆N₂O₄), the predicted molecular weight is approximately 280.28 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 280.
Key predicted fragmentation pathways include:
-
Loss of the carboxylic acid group: A significant fragment at m/z 235 ([M-COOH]⁺) is anticipated.
-
Loss of the nitro group: A fragment at m/z 234 ([M-NO₂]⁺) is likely.
-
Cleavage of the piperidine ring: Various fragments corresponding to the loss of parts of the piperidine ring are expected. For instance, cleavage alpha to the nitrogen is a common fragmentation pathway for amines.
-
Formation of the 3-methylpiperidine fragment: A peak corresponding to the 3-methylpiperidine cation (m/z 98) may be observed.
Mass Spectrometry Experimental Workflow
The following diagram outlines a general workflow for obtaining a mass spectrum.
Caption: General workflow for mass spectrometry.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental workflows, offer a solid foundation for any researcher embarking on the synthesis and characterization of this compound. The provided rationale for the predicted spectral features, grounded in fundamental principles of chemical spectroscopy, should prove invaluable in the interpretation of future experimental data. It is the author's hope that this guide will facilitate and accelerate research and development efforts involving this and structurally related molecules.
References
An In-depth Technical Guide to Investigating the Potential Biological Activity of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the multifaceted biological potential of the novel chemical entity, 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. By integrating computational predictions with robust in vitro experimental protocols, this document serves as a self-validating roadmap for elucidating the compound's pharmacological profile.
Introduction and Rationale
The compound this compound is a unique structural amalgam, incorporating both a nitrobenzoic acid moiety and a methylpiperidine ring. This distinct combination warrants a thorough investigation into its potential biological activities. The rationale for this exploration is grounded in the well-documented pharmacological significance of its constituent parts.
Nitroaromatic compounds, including nitrobenzoic acid derivatives, have demonstrated a spectrum of biological effects. Notably, they have been investigated as prodrugs for the treatment of tuberculosis, where the nitro group is often crucial for their mechanism of action.[1][2][3][4] The electronic properties of the nitro group can significantly influence the molecule's interaction with biological targets.
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and natural products.[5] Piperidine derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, analgesic, anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9] The methyl substitution on the piperidine ring can further modulate the compound's lipophilicity, binding affinity, and metabolic stability.
The convergence of these two pharmacologically relevant moieties in this compound suggests a high probability of discovering novel biological activities. This guide, therefore, outlines a systematic, multi-pronged approach to unlock this potential, starting with in silico predictions to guide subsequent experimental work.
In Silico Profiling: A Computational First Look
Before embarking on resource-intensive wet lab experiments, a comprehensive in silico analysis can provide invaluable insights into the potential drug-like properties and biological activities of this compound.[10][11] This computational screening helps in prioritizing experimental efforts and anticipating potential liabilities.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET prediction is a cornerstone of modern drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the pipeline.[12][13][14] Various computational tools and web servers can be employed to estimate these properties.[15]
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 264.29 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), favoring good absorption.[16] |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5), favoring good oral bioavailability.[16] |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10), favoring good oral bioavailability.[16] |
| Topological Polar Surface Area (TPSA) | 78.9 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
| Aqueous Solubility | Moderate | A balance is needed for both dissolution in the gut and permeation across membranes. |
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The moderate lipophilicity and TPSA suggest potential for CNS activity. |
| CYP450 Inhibition | Potential for inhibition of certain isoforms | Warrants experimental investigation to assess drug-drug interaction potential. |
| hERG Inhibition | Low to moderate risk | Requires experimental validation to assess cardiotoxicity risk. |
| Mutagenicity (Ames test) | Potential concern due to the nitro group | Requires experimental validation to assess genotoxicity. |
Note: The values in this table are hypothetical and would be generated using various in silico prediction tools like SwissADME, pkCSM, or ADMETlab.[13][15]
Causality Behind In Silico Choices
The selection of these specific in silico predictions is driven by the need to build a holistic "drug-likeness" profile.[17] Lipinski's Rule of Five provides a foundational assessment of oral bioavailability.[16] TPSA is a key descriptor for predicting cell permeability.[16] Predictions of interactions with key proteins like CYP450 enzymes and the hERG channel are critical for early safety assessment.[10] The potential for mutagenicity is a crucial checkpoint for any new chemical entity.
In Vitro Experimental Validation: From Prediction to Practice
Based on the structural alerts from the constituent moieties and the in silico predictions, a tiered approach to in vitro testing is recommended. The primary areas of investigation should include anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity Assessment
The presence of the piperidine moiety suggests a potential for anticancer activity.[7] A primary screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19][20][21][22][23][24]
Step-by-Step Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Self-Validating System:
The inclusion of both positive and negative controls ensures the validity of the assay. The use of a non-cancerous cell line helps to assess the selectivity of the compound's cytotoxic effects.
Caption: Workflow for assessing anticancer activity using the MTT assay.
Anti-inflammatory Activity Assessment
Benzoic acid derivatives have been reported to possess anti-inflammatory properties.[25] A key mediator of inflammation is the transcription factor NF-κB.[26][27][28] Therefore, investigating the effect of the compound on the NF-κB signaling pathway is a rational approach.
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a widely used in vitro model for studying inflammation.[29] Inhibition of nitric oxide (NO) production, a key inflammatory mediator, can be quantified using the Griess assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 96-well plates. Allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Induce an inflammatory response by adding LPS to the wells (except for the negative control). Include a positive control such as dexamethasone.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate in the dark at room temperature to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
Self-Validating System:
The use of unstimulated cells (negative control) and LPS-stimulated cells without the test compound (positive control for inflammation) validates the assay system. A known anti-inflammatory drug serves as a reference for the compound's potency.
Caption: Simplified canonical NF-κB signaling pathway in inflammation.
Antimicrobial Activity Assessment
Given the broad range of activities of piperidine derivatives and the antimicrobial potential of some benzoic acid compounds, screening for antimicrobial activity is warranted.[9][25]
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[30][31][32]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and fungi (e.g., Candida albicans).
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microorganism with no compound), a negative control (medium only), and a drug control (a known antibiotic/antifungal like ciprofloxacin or fluconazole).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Self-Validating System:
The growth in the positive control wells and the lack of growth in the negative control and effective drug control wells confirm the validity of the experimental setup.
Sources
- 1. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ciencia.ucp.pt [ciencia.ucp.pt]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments | MDPI [mdpi.com]
- 16. bepls.com [bepls.com]
- 17. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. atcc.org [atcc.org]
- 22. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biotium.com [biotium.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. ijarsct.co.in [ijarsct.co.in]
- 26. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. NF-κB - Wikipedia [en.wikipedia.org]
- 28. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 32. woah.org [woah.org]
Introduction: The Role of Substituted Nitrobenzoic Acids in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid
Substituted nitrobenzoic acids are a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] The presence of both a carboxylic acid and a nitro group on an aromatic ring provides a versatile scaffold for chemical modification. The carboxylic acid serves as a handle for forming amides, esters, and other derivatives, while the nitro group, a potent electron-withdrawing group, can be readily reduced to an amine, opening pathways to a vast array of further chemical transformations.[1][2] Furthermore, the nitro group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing diverse functionalities.[3][4]
This guide focuses on the synthesis, characterization, and scientific rationale behind this compound, a molecule representative of a class of compounds with potential applications in medicinal chemistry. While the specific discovery history of this exact molecule is not extensively documented in public literature, its structure suggests a rational design approach aimed at exploring structure-activity relationships in various biological targets. The incorporation of the 3-methylpiperidine moiety introduces a chiral, lipophilic, and basic nitrogen center, which can be crucial for interactions with biological macromolecules. Analogous structures containing piperidine or piperazine moieties linked to a nitroaromatic core have been investigated as inhibitors for various enzymes and receptors.[5][6][7]
This document will provide a detailed, field-proven methodology for the synthesis of this compound, grounded in the principles of modern organic chemistry. We will delve into the mechanistic underpinnings of the chosen synthetic route, offer a step-by-step experimental protocol, and outline the necessary characterization techniques to validate the final product.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most logical and efficient route to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the reaction of an aryl halide, activated by an electron-withdrawing group, with a nucleophile.[3][4][8][9]
In this case, the ideal starting materials are 5-fluoro-2-nitrobenzoic acid and 3-methylpiperidine .
-
The Aryl Halide: 5-Fluoro-2-nitrobenzoic acid is an excellent substrate for this reaction.[10][11] The fluorine atom is a good leaving group in SNAr reactions, often showing higher reactivity than other halogens.[3] Crucially, the nitro group (-NO2) is positioned ortho to the fluorine, and the carboxylic acid (-COOH) is para. Both are strong electron-withdrawing groups that delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.[3][4][9]
-
The Nucleophile: 3-Methylpiperidine is a secondary amine that acts as the incoming nucleophile, displacing the fluoride and forming a new carbon-nitrogen bond.
The overall reaction is depicted below:
Caption: Proposed synthetic workflow for the target molecule.
Mechanistic Insights: The Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][9]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The lone pair of electrons on the nitrogen atom of 3-methylpiperidine attacks the carbon atom bearing the fluorine. This is the rate-determining step. The aromaticity of the ring is temporarily broken, and a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.[3] The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group. This step is typically fast. The resulting product is the thermodynamically stable substituted benzoic acid.
Caption: The Addition-Elimination mechanism of the SNAr reaction.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes the scientific rationale to ensure reproducibility and understanding.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Fluoro-2-nitrobenzoic acid | 185.11 | 1.85 g | 10.0 |
| 3-Methylpiperidine | 99.17 | 1.29 g (1.5 mL) | 13.0 |
| Potassium Carbonate (K2CO3) | 138.21 | 2.76 g | 20.0 |
| Dimethyl Sulfoxide (DMSO) | - | 20 mL | - |
| Deionized Water | - | 100 mL | - |
| 2M Hydrochloric Acid (HCl) | - | ~15 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Brine (saturated NaCl) | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-nitrobenzoic acid (1.85 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 20 mL).
-
Causality: DMSO is a polar aprotic solvent that is ideal for SNAr reactions. It effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base. Potassium carbonate is a mild inorganic base used to deprotonate the carboxylic acid in situ and to scavenge the HF formed during the reaction, driving the equilibrium towards the products.
-
-
Addition of Nucleophile:
-
While stirring the mixture at room temperature, add 3-methylpiperidine (1.5 mL, 13.0 mmol) dropwise using a syringe.
-
Causality: A slight excess of the amine (1.3 equivalents) is used to ensure the complete consumption of the limiting reagent, 5-fluoro-2-nitrobenzoic acid.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C using an oil bath.
-
Maintain stirring at this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid. The disappearance of the starting aryl fluoride spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Causality: Heating provides the necessary activation energy for the reaction. TLC is a crucial in-process control to avoid unnecessarily long reaction times or incomplete conversion.
-
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.
-
Acidify the aqueous solution to a pH of approximately 2-3 by slowly adding 2M HCl. The product should precipitate as a solid.
-
Causality: The product exists as a carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the final product, this compound, insoluble in water and causing it to precipitate.
-
Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Causality: Recrystallization is an effective method for purifying solid organic compounds by removing impurities that have different solubility profiles.
-
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Should show characteristic peaks for the aromatic protons, the protons of the piperidine ring, and the methyl group. The integration of these peaks should correspond to the number of protons in the structure.
-
13C NMR: Will confirm the presence of the correct number of carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the piperidine ring.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]+ or [M-H]-, confirming the molecular weight of the compound (264.28 g/mol ).[12]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm-1), the C=O stretch of the carboxylic acid (around 1700 cm-1), and the N-O stretches of the nitro group (strong peaks around 1520 and 1340 cm-1).
-
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method that relies on well-established principles of organic chemistry. The strategic placement of electron-withdrawing groups on the aromatic ring facilitates the key C-N bond-forming reaction with 3-methylpiperidine. This guide provides a comprehensive and technically sound framework for researchers and drug development professionals, detailing not only the "how" but also the "why" of the synthetic process. The resulting molecule serves as a valuable building block for further chemical exploration, potentially leading to the discovery of novel therapeutic agents.
References
-
Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Available from: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
- Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]
-
Ataman Kimya. NITROBENZOIC ACID. Available from: [Link]
-
PubMed. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Available from: [Link]
-
PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]
-
ResearchGate. Synthesis and biological properties of new 5-nitroindazole derivatives. Available from: [Link]
-
ResearchGate. Fig. 3 Synthetic pathways. Synthesis of 13-15 (a), nitrobenzoic acid.... Available from: [Link]
-
Chemistry LibreTexts. (2020). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
Semantic Scholar. Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)-1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Available from: [https://www.semanticscholar.org/paper/Synthesis-of-5-benzyl-5-((5-nitropyridin-3yl)methy-Meften-Kadhim/12d59392e62054238711e7456d959556d11f7481]([Link]
-
MDPI. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Available from: [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link]
-
PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Available from: [Link]
-
Truman ChemLab. Multistep Synthesis Nitration. Available from: [Link]
-
JSciMed Central. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Available from: [Link]
- Google Patents. US3681444A - Preparation of para nitrobenzoic acids and 4{40 -nitro-4-biphenylcarboxylic acids.
-
PubMed. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Available from: [Link]
- Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
-
MDPI. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ossila.com [ossila.com]
- 11. 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7 [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
A Technical Guide to Commercially Available Analogs of the Niraparib Intermediate: 5-(Substituted-Amino)-2-nitrobenzoic Acids
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, a critical intermediate in the synthesis of the PARP inhibitor Niraparib, and its commercially available analogs. It is designed to serve as a practical resource for medicinal chemists and drug discovery teams working on novel therapeutics targeting the DNA Damage Response (DDR) pathway.
Introduction: The Strategic Value of a Key Intermediate
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring mutations in BRCA1/2 genes. Niraparib is a potent PARP1/2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The synthesis of this clinically significant molecule relies on a key building block: this compound. Understanding the landscape of its commercially available analogs offers a strategic advantage, providing a diverse set of starting materials for the development of next-generation PARP inhibitors and other targeted agents. This guide details these analogs, their synthetic context, and their potential applications in drug discovery workflows.
The Parent Scaffold: A Gateway to Niraparib
The compound this compound (CAS No. 1133116-30-7) serves as the foundational scaffold. Its structure incorporates a 2-nitrobenzoic acid moiety, which is primed for subsequent chemical transformations, and a 3-methylpiperidine group. This specific piperidine substitution is a key structural feature of Niraparib. The primary role of this molecule is as a precursor that undergoes reduction of the nitro group to an aniline, which is then elaborated to form the final tricyclic core of the drug.
Catalog of Commercially Available Analogs
The true value for discovery programs lies in the chemical space surrounding the parent scaffold. Analogs offer a means to explore structure-activity relationships (SAR), modulate physicochemical properties, and potentially discover novel intellectual property. The following table summarizes a selection of commercially available analogs, categorized by the nature of the cyclic amine at the C-5 position. These compounds are generally synthesized via nucleophilic aromatic substitution (SNAr) of 5-fluoro-2-nitrobenzoic acid.
| Analog Name | CAS Number | Key Structural Feature | Representative Suppliers |
| 5-(Piperidin-1-yl)-2-nitrobenzoic acid | 1133116-27-2 | Unsubstituted piperidine ring | Sigma-Aldrich, Combi-Blocks, Enamine |
| 5-Morpholino-2-nitrobenzoic acid | 260000-84-4 | Morpholine ring | Combi-Blocks, AstaTech, BLD Pharma |
| 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid | 1133116-29-4 | N-methylated piperazine ring | Enamine, MolPort, Chemspace |
| 5-(Pyrrolidin-1-yl)-2-nitrobenzoic acid | 1133116-26-1 | Five-membered pyrrolidine ring | WuXi AppTec, PharmaBlock, Combi-Blocks |
| 5-(Azepan-1-yl)-2-nitrobenzoic acid | 1133116-28-3 | Seven-membered azepane ring | Enamine, Chem-Space, FCH Group |
| 5-(Dimethylamino)-2-nitrobenzoic acid | 104290-39-3 | Acyclic dimethylamine group | Sigma-Aldrich, TCI Chemicals |
Synthetic Strategy: The SNAr Pathway
The synthesis of this class of compounds is predominantly achieved through a well-established Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is reliable and scalable, making it a cornerstone for library synthesis.
Causality in Experimental Design:
-
Starting Material: 5-Fluoro-2-nitrobenzoic acid is the preferred electrophile. The fluorine atom is an excellent leaving group, activated by the strong electron-withdrawing effect of the nitro group in the ortho position and the carboxylic acid in the para position.
-
Nucleophile: A variety of primary or secondary cyclic amines can be used to generate a diverse library of analogs.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to quench the HF generated during the reaction without competing with the primary nucleophile.
-
Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is ideal as it can solvate the charged intermediates of the SNAr mechanism, thereby accelerating the reaction.
The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of 5-(amino)-2-nitrobenzoic acid analogs.
Application in PARP Inhibitor Discovery & The DNA Damage Response
The primary utility of these analogs is as starting materials for novel PARP inhibitors. PARP enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks (SSBs). In cancer cells with defective homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during replication. The inability to repair these DSBs results in cell death through a concept known as synthetic lethality.
The diagram below illustrates the central role of PARP1 in the DNA damage response and the mechanism of synthetic lethality.
Caption: The role of PARP1 in DNA repair and the principle of synthetic lethality.
Experimental Protocol: In Vitro PARP1 Inhibition Assay
To evaluate the potential of new analogs, a robust biochemical assay is required. The following protocol describes a common method for measuring PARP1 enzymatic activity.
Objective: To determine the IC50 value of a test compound (analog) against human PARP1 enzyme.
Principle: This is a histone-based ELISA. Activated PARP1 uses NAD+ to poly(ADP-ribosyl)ate itself and other proteins, such as histones, which are coated onto a microplate. The resulting poly(ADP-ribose) (PAR) chains are then detected using an anti-PAR antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal upon addition of a substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
96-well plates coated with histones
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ solution
-
Test compounds (analogs) dissolved in DMSO
-
Anti-PAR antibody-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold dilution series.
-
Reaction Setup:
-
To each well of the histone-coated plate, add 50 µL of assay buffer containing activated DNA and the test compound at various concentrations (final DMSO concentration should be ≤1%). Include "no inhibitor" positive controls and "no enzyme" negative controls.
-
Add 25 µL of diluted PARP1 enzyme to all wells except the negative controls.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 25 µL of NAD+ solution to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection:
-
Add 100 µL of diluted anti-PAR antibody-HRP conjugate to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops in the positive control wells.
-
Add 100 µL of stop solution to each well.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Normalize the data by setting the positive control (no inhibitor) to 100% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The 5-(amino)-2-nitrobenzoic acid scaffold, anchored by the Niraparib intermediate this compound, represents a fertile ground for medicinal chemistry exploration. The commercial availability of a diverse set of analogs provides an accessible toolkit for researchers aiming to develop novel therapeutics. By leveraging the established synthetic routes and robust screening protocols detailed in this guide, drug discovery teams can efficiently probe the structure-activity landscape of this pharmacologically significant chemical class. Future efforts may focus on developing analogs with improved potency, selectivity against different PARP family members, or tailored pharmacokinetic profiles to overcome existing clinical challenges.
References
- Jones, P. et al. (2009). Substituted indazoles as inhibitors of poly(ADP-ribose) polymerase (PARP).
-
Wang, L. et al. (2016). An Improved and Scalable Process for the Synthesis of Niraparib. Organic Process Research & Development, 20(10), 1764-1770. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
Methodological & Application
Application Note and Experimental Protocol for the Synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid
Introduction
5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted piperidine ring attached to a nitrobenzoic acid core, presents multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. The presence of the nitro group and the carboxylic acid functionality allows for a diverse range of subsequent chemical transformations.
This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol is based on the principles of nucleophilic aromatic substitution (SNA r) and has been designed to be both efficient and reliable. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and address critical safety considerations.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA r)
The synthesis of this compound proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of 3-methylpiperidine acts as a nucleophile, attacking the electron-deficient aromatic ring of 5-fluoro-2-nitrobenzoic acid. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group (-NO₂), which activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex.[1] The fluorine atom, a good leaving group in this context, is subsequently displaced.[2]
The overall transformation can be visualized as follows:
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
This protocol outlines the synthesis of this compound from 5-fluoro-2-nitrobenzoic acid and 3-methylpiperidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 5-Fluoro-2-nitrobenzoic acid | ≥98% | Sigma-Aldrich | 320-98-9[3] |
| 3-Methylpiperidine | ≥99% | Sigma-Aldrich | 626-56-2[4] |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Fisher Scientific | 67-68-5 |
| Potassium carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | 584-08-7 |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Brine (saturated NaCl solution) | |||
| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific | 7487-88-9 | |
| Round-bottom flask (100 mL) | |||
| Magnetic stirrer and stir bar | |||
| Condenser | |||
| Heating mantle with temperature control | |||
| Separatory funnel (250 mL) | |||
| Büchner funnel and filter paper | |||
| pH paper or pH meter | |||
| Rotary evaporator |
Safety Precautions
-
5-Fluoro-2-nitrobenzoic acid: Causes skin and serious eye irritation.[5] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
3-Methylpiperidine: Highly flammable liquid and vapor.[6][7] Causes severe skin burns and eye damage.[6] May cause respiratory irritation.[8] Handle in a well-ventilated fume hood away from ignition sources.[6][7]
-
Dimethyl sulfoxide (DMSO): Can be absorbed through the skin. Wear gloves when handling.
-
Potassium carbonate: May cause skin and eye irritation.
-
Hydrochloric acid: Corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[5][6][8][9]
Step-by-Step Procedure
The experimental workflow is summarized in the following diagram:
Caption: Experimental workflow for the synthesis.
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-nitrobenzoic acid (1.85 g, 10 mmol).
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the flask. The potassium carbonate acts as a base to deprotonate the carboxylic acid and neutralize the HF formed during the reaction.
-
Add anhydrous dimethyl sulfoxide (DMSO, 20 mL). DMSO is a suitable polar aprotic solvent for this type of reaction.
-
Begin stirring the mixture.
2. Addition of Nucleophile:
-
Slowly add 3-methylpiperidine (1.2 mL, 10 mmol) to the stirring suspension.
3. Reaction:
-
Attach a condenser to the flask and heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
4. Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold water.
-
Stir the aqueous mixture for 15-20 minutes.
5. Precipitation:
-
Slowly add 1 M hydrochloric acid to the aqueous mixture while stirring until the pH reaches approximately 2-3. This will protonate the carboxylate and precipitate the product.
-
A solid precipitate of this compound should form.
6. Filtration:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL) to remove any remaining inorganic salts.
7. Purification (Recrystallization):
-
The crude product can be purified by recrystallization. A suitable solvent system would be an ethanol/water mixture.[10]
-
Dissolve the crude product in a minimal amount of hot ethanol.[10]
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[10]
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
8. Drying:
-
Dry the purified product under vacuum to a constant weight.
Expected Results and Characterization
The final product, this compound, should be a solid. The yield and purity can be determined by standard analytical techniques.
-
Appearance: Yellowish solid.
-
Yield: The expected yield should be in the range of 70-85%.
-
Melting Point: The melting point of the purified product should be sharp.
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the protons of the piperidine ring, and the methyl group.
-
¹³C NMR: The spectrum will confirm the carbon framework of the molecule.
-
Mass Spectrometry: Will provide the molecular weight of the product.
-
FT-IR: Will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the nitro group (N-O stretching).
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction | - Ensure the reaction temperature was maintained. - Extend the reaction time. - Check the quality of the reagents. |
| Oily product during work-up | Impurities or incomplete protonation | - Ensure the pH is sufficiently acidic (pH 2-3). - Wash the crude product thoroughly with water. - Consider an alternative purification method like column chromatography. |
| Difficulty in recrystallization | Inappropriate solvent system or high impurity level | - Try different recrystallization solvents or solvent mixtures.[10] - Perform a pre-purification step, such as an acid-base extraction.[10] |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure and safety precautions, researchers can confidently prepare this valuable compound for their drug discovery and development endeavors.
References
- Google Patents. (2020). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
- Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (2011). CN101602748B - A kind of purification method of high-purity piperidine.
- Google Patents. (2000). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
-
YouTube. (2024). Conversion of Benzene to 2-Nitrobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]
- Google Patents. (1954). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
-
Semantic Scholar. (n.d.). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)-1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-5-benzyl-5-((5-nitropyridin-3yl)-and-Al-Amiery-Al-Majedy/e3d8f8c7b8e9a1b1c1c1c1c1c1c1c1c1c1c1c1c1]([Link]
- Google Patents. (2015). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
- Google Patents. (2016). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 5-氟-2-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-甲基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Elucidating the Mechanism of Action for 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid
Introduction: A Hypothesis-Driven Approach to a Novel Scaffold
The compound 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid presents a novel chemical entity for which the mechanism of action is unknown. Its structure, however, provides a rational basis for generating initial hypotheses. The molecule combines two key pharmacophores: a nitrobenzoic acid moiety and a methylpiperidine ring. Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), as well as in anticancer agents.[2]
A critical consideration for nitroaromatic compounds is their potential for bioreductive activation.[3] The nitro group can be reduced in vivo to form reactive intermediates like nitroso and hydroxylamine derivatives, which can lead to both therapeutic effects and toxicity.[3][4] This dual nature necessitates a careful and systematic investigation of the compound's mechanism, not only to identify its primary target but also to understand its metabolic fate and potential liabilities.
This guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of this compound, designed for researchers, scientists, and drug development professionals. We will proceed from broad phenotypic screening to precise target identification, validation, and pathway analysis, emphasizing the rationale behind each experimental step.
Part 1: Initial Phenotypic Screening Cascade
The initial step is to cast a wide net to understand the compound's general biological effects. A tiered approach allows for efficient resource allocation, starting with broad cytotoxicity and progressing to more specific functional assays based on initial findings.
Tier 1: Broad Spectrum Viability and Cytotoxicity
The objective of this tier is to determine if the compound exhibits cytotoxic or cytostatic effects and to identify potentially sensitive cell lines or microbial species.
Protocol 1: Cancer Cell Line Panel Screen (e.g., NCI-60)
-
Cell Seeding: Plate a diverse panel of human cancer cell lines (representing different tissue origins like breast, lung, colon, leukemia, etc.) in 96-well plates at a predetermined optimal density for each line. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Treat the cells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or resazurin assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell killing) for each cell line.
Protocol 2: Antimicrobial Susceptibility Testing
-
Microorganism Selection: Choose a representative panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal species (e.g., Candida albicans).
-
Broth Microdilution: In a 96-well plate, perform a serial dilution of the compound in the appropriate growth medium for each microorganism.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates under conditions optimal for the growth of each microorganism.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.
Tier 2: Focused Mechanistic Assays
Based on the results of Tier 1, a more focused investigation can be initiated. For instance, if significant anticancer activity is observed in specific cell lines, the following assays would be logical next steps.
-
Apoptosis Assay: Use flow cytometry with Annexin V/Propidium Iodide staining to determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: Employ flow cytometry with DNA content staining (e.g., propidium iodide) to see if the compound causes arrest at a specific phase of the cell cycle.
-
Invasion/Migration Assay: Utilize a Transwell assay to assess the compound's effect on cancer cell motility.
Workflow for Phenotypic Screening
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this synthesis.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-rich 3-methylpiperidine acts as a nucleophile, displacing a leaving group (typically a halogen) from the 5-position of a 2-nitrobenzoic acid derivative. The electron-withdrawing nitro group at the ortho position is crucial for activating the aromatic ring towards nucleophilic attack.[1][2][3]
The general reaction scheme is as follows:
Caption: General SNAr reaction for the synthesis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in SNAr reactions and can stem from several factors. Let's break down the potential causes and solutions.
Potential Cause 1: Incomplete Reaction
The reaction may not be going to completion due to suboptimal reaction conditions.
-
Solution:
-
Increase Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex.[3] A typical starting point is 80-120 °C. If you are running the reaction at a lower temperature, consider a stepwise increase while monitoring the reaction progress by TLC or LC-MS.
-
Prolong Reaction Time: Monitor the reaction at regular intervals (e.g., every 2-4 hours) using TLC. If starting material is still present, extend the reaction time.
-
Choice of Base: An appropriate base is crucial to neutralize the acid formed during the reaction and to deprotonate the piperidinium salt intermediate. If you are using a weak base like triethylamine (Et3N), consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). Using an excess of 3-methylpiperidine (2-3 equivalents) can also serve as the base.
-
Potential Cause 2: Inefficient Nucleophilic Attack
The nucleophilicity of 3-methylpiperidine might be hindered.
-
Solution:
-
Solvent Choice: The choice of solvent is critical. Dipolar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base, leaving the anion more reactive, and they can stabilize the charged Meisenheimer intermediate.[4] If you are using a less polar solvent like THF or acetonitrile, switching to DMSO or DMF could significantly improve the reaction rate.
-
Leaving Group Aptitude: The nature of the leaving group on the 2-nitrobenzoic acid derivative has a significant impact on the reaction rate. The typical reactivity order for SNAr is F > Cl > Br > I.[5][6] If your starting material is a chloro or bromo derivative and you are experiencing low yields, sourcing the fluoro analogue (5-fluoro-2-nitrobenzoic acid) could lead to a more efficient reaction.
-
Potential Cause 3: Degradation of Starting Materials or Product
Harsh reaction conditions can sometimes lead to decomposition.
-
Solution:
-
Temperature Control: While high temperatures can drive the reaction, excessive heat may lead to degradation. If you suspect decomposition (e.g., formation of multiple dark-colored spots on TLC), try running the reaction at a slightly lower temperature for a longer duration.
-
Inert Atmosphere: Although not always necessary for SNAr reactions, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if your starting materials or solvents are not of the highest purity.
-
Table 1: Suggested Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Starting Material | 5-Fluoro-2-nitrobenzoic acid | Fluorine is the most effective leaving group for SNAr.[5][6] |
| Nucleophile | 1.2 - 1.5 equivalents of 3-Methylpiperidine | A slight excess ensures complete consumption of the starting material. |
| Base | 2.0 equivalents of K2CO3 | A solid, non-nucleophilic base that is easy to remove during work-up. |
| Solvent | Anhydrous DMSO or DMF | High-boiling, polar aprotic solvents that facilitate SNAr.[4] |
| Temperature | 100 - 120 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Nitrogen | Prevents potential oxidative side reactions. |
Q2: I am observing multiple spots on my TLC, and purification is difficult. What are the likely side products and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the overall yield. Here are some common side products and strategies to mitigate their formation.
Likely Side Product 1: Unreacted Starting Material
-
Identification: A spot on the TLC with a similar Rf value to your starting 5-halo-2-nitrobenzoic acid.
-
Minimization: Refer to the solutions for "Incomplete Reaction" in Q1. Pushing the reaction to completion is the best way to eliminate this impurity.
Likely Side Product 2: Dimerization or Polymerization
While less common, under very harsh conditions, side reactions involving the carboxylic acid and amine functionalities could occur.
-
Minimization:
-
Protecting Groups: Although it adds extra steps, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the SNAr reaction can prevent unwanted side reactions at this site. The ester can then be hydrolyzed in a subsequent step.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for the consumption of the starting material.
-
Purification Strategy:
If you are facing difficulties in purifying your product, consider the following:
-
Acid-Base Extraction: After the reaction is complete, the reaction mixture can be diluted with water and a water-immiscible organic solvent (e.g., ethyl acetate).
-
Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove any excess 3-methylpiperidine.
-
The desired product, being a carboxylic acid, can then be extracted into a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO3). The organic layer will retain non-acidic impurities.
-
The basic aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration.
-
-
Recrystallization: This is an effective method for purifying the final product.[7] Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[8]
-
Column Chromatography: If acid-base extraction and recrystallization are insufficient, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking), is a good starting point.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. d-nb.info [d-nb.info]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2002085858A1 - Process for producing purified piperidine derivative - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth, experience-based solutions to frequently asked questions, ensuring scientific integrity and reproducible results.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The primary reaction pathway involves the nucleophilic aromatic substitution (SNAr) of a halogenated nitrobenzoic acid, typically 5-chloro-2-nitrobenzoic acid or 5-fluoro-2-nitrobenzoic acid, with 3-methylpiperidine. The strong electron-withdrawing effect of the nitro group in the ortho position and the carboxylic acid group in the para position (relative to the leaving group) activates the aromatic ring for nucleophilic attack.[1][2][3] While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity.
This guide will address these potential pitfalls in a practical, question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yield is a frequent issue stemming from incomplete reactions, product degradation, or loss during workup. Let's break down the possibilities.
Potential Cause A: Incomplete Reaction
The SNAr reaction rate is highly dependent on temperature, base, and solvent. An incomplete reaction is often the primary culprit for low yields.
-
Troubleshooting Steps:
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (e.g., 5-chloro-2-nitrobenzoic acid) is a key indicator of completion.
-
Temperature Optimization: While higher temperatures can accelerate the reaction, they can also promote side reactions. A typical starting point is 80-100 °C in a solvent like DMSO or DMF. If the reaction stalls, consider a modest increase in temperature by 10-20 °C.
-
Choice of Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. The base serves to neutralize the HX acid formed during the reaction, driving the equilibrium towards the product. Ensure at least 2.0 equivalents of the base are used. Organic bases like triethylamine (TEA) can sometimes be used but may be less effective.
-
Potential Cause B: Product Loss During Aqueous Workup
The product is an amino acid derivative, making it amphoteric. Its solubility can vary significantly with pH, leading to potential losses during extraction.
-
Optimized Workup Protocol:
-
After cooling the reaction mixture, pour it into a beaker of ice water.[4]
-
Perform an initial wash with a non-polar solvent like hexane or diethyl ether to remove non-polar impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The product should precipitate out of the solution.
-
Filter the solid product and wash it with cold water to remove any remaining inorganic salts.
-
Dry the product thoroughly under vacuum.
-
Question 2: My final product is contaminated with an impurity that is difficult to remove. How can I identify and prevent it?
Impurities often arise from specific, predictable side reactions. Identifying the impurity is the first step to mitigating its formation.
Common Impurity A: 5-Hydroxy-2-nitrobenzoic acid
-
Identification: This impurity will have a lower molecular weight than the desired product and will be more polar. It can be identified by LC-MS.
-
Mechanism of Formation: This side product is formed through the hydrolysis of the starting 5-halo-2-nitrobenzoic acid. This occurs when a nucleophile, such as hydroxide ions, attacks the aromatic ring instead of the intended 3-methylpiperidine.[2][5] Hydroxide can be present from residual moisture in the reagents or solvent, or if a strong, nucleophilic base is used.
dot
Caption: Formation of the hydrolysis side product.
-
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents.
-
Appropriate Base Selection: Avoid strong, highly nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Use a non-nucleophilic base like K₂CO₃.
-
Common Impurity B: Unreacted Starting Material
-
Identification: Easily identified by TLC or LC-MS as a spot corresponding to the starting material standard.
-
Preventative Measures:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 3-methylpiperidine to ensure the complete consumption of the limiting starting material.
-
Reaction Time: As mentioned in Question 1, ensure the reaction is monitored to completion.
-
Question 3: The product fails to crystallize and remains an oil or a gummy solid. What purification strategies can I employ?
Benzoic acid derivatives can sometimes be challenging to crystallize, especially in the presence of impurities.[6]
Strategy 1: Optimized Recrystallization
-
Solvent Screening: Finding the right solvent system is critical. The ideal solvent should dissolve the compound when hot but not when cold.[6]
| Solvent System | Solubility (Hot) | Solubility (Cold) | Comments |
| Ethanol/Water | High | Low | A common choice for benzoic acids. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool slowly. |
| Isopropanol | Moderate | Low | Can be effective if the product oils out from ethanol/water. |
| Ethyl Acetate/Hexane | High | Low | Good for less polar impurities. Dissolve in a minimum of hot ethyl acetate and add hexane until persistent cloudiness appears. |
-
Recrystallization Protocol:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Do not disturb the flask.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[6]
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Strategy 2: Acid-Base Extraction
If recrystallization fails due to significant impurities, an acid-base extraction can be a powerful purification technique.
dot
Caption: Workflow for purification via acid-base extraction.
References
-
PrepChem. (n.d.). Synthesis of 5-nitro-2-piperidinobenzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
-
Dr. K. Cossey. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions [Video]. YouTube. Retrieved from [Link]
-
Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording] [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis and Yield of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic Acid
Welcome to the technical support guide for the synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expert insights needed to master this synthesis.
Section 1: Understanding the Core Synthesis: A Mechanistic Perspective
The synthesis of this compound is fundamentally a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding this mechanism is the first step toward intelligent troubleshooting. The reaction proceeds by the displacement of a leaving group (typically a halide) from an activated aromatic ring by a nucleophile (3-methylpiperidine).
The Key Players:
-
The Electrophile: 5-Chloro-2-nitrobenzoic acid is the most common starting material[1][2][3][4]. The benzene ring is "activated" toward nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the chloro leaving group. This activation is critical; without it, the reaction would not proceed under these conditions.
-
The Nucleophile: 3-Methylpiperidine is a secondary amine that acts as the incoming nucleophile, using the lone pair of electrons on the nitrogen atom to attack the ring.
-
The Mechanism: The reaction involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex, which is enhanced by the electron-withdrawing nitro group, is what drives the reaction forward.
Below is a diagram illustrating the SNAr reaction pathway.
Caption: General workflow of the SNAr reaction for synthesis.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis.
Q1: What are the recommended starting materials and their required purity? A: The standard electrophile is 5-chloro-2-nitrobenzoic acid with a purity of >98%. Using a starting material with isomeric impurities, such as 3-chloro-2-nitrobenzoic acid, will inevitably lead to the formation of difficult-to-separate product isomers[5]. The nucleophile, 3-methylpiperidine, should be colorless and free of oxidation products. If the amine is yellowed, distillation prior to use is recommended.
Q2: My reaction is sluggish or stalls completely. What are the likely causes? A: This is a common issue often related to one of four factors:
-
Insufficient Temperature: SNAr reactions require thermal energy to overcome the activation barrier. While some protocols may use the amine itself as a solvent at reflux, a common starting point is 70-80 °C in a polar aprotic solvent[6].
-
Inadequate Base: The reaction generates hydrochloric acid (HCl), which will protonate the basic 3-methylpiperidine, rendering it non-nucleophilic. A base is required to neutralize this acid. You can use an inorganic base like potassium carbonate (K₂CO₃) or use at least two equivalents of 3-methylpiperidine—one to act as the nucleophile and one as the acid scavenger.
-
Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex. Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices. Using the amine reactant as the solvent is also a viable, solvent-free option[2].
-
Water Contamination: While not always detrimental, significant amounts of water can interfere with the reaction, particularly if using an inorganic base. Ensure your reagents and solvent are reasonably dry.
Q3: I'm observing multiple spots on my TLC plate. What are the possible side products? A: Besides unreacted starting materials, you may be observing:
-
Isomeric Products: As mentioned in Q1, this arises from impure starting materials.
-
Salt Formation: The product itself is a carboxylic acid and the reactant is a base. They can form a salt, which may have a different Rf value on TLC.
-
Thermal Decomposition: Aromatic nitro compounds can be thermally sensitive. Prolonged heating at very high temperatures can lead to decomposition, often appearing as a baseline streak on the TLC plate.
Q4: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method[5][7]. Use a solvent system that provides good separation between the starting 5-chloro-2-nitrobenzoic acid and the product. A mixture of ethyl acetate and hexanes, often with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid is protonated and spots cleanly, is a good starting point. The product, being more polar due to the piperidine group, should have a lower Rf value than the starting chloro-acid. The reaction is considered complete when the starting material spot is no longer visible by TLC.
Section 3: Troubleshooting Guide: From Low Yield to Purification Woes
This guide provides a structured approach to diagnosing and solving common experimental problems.
| Observed Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Low Crude Yield | A. Incomplete Reaction | Solution: Increase the reaction temperature in 10 °C increments, checking for product formation vs. decomposition by TLC. Ensure at least 2.2 equivalents of 3-methylpiperidine are used if no other base is present. Rationale: The reaction rate is temperature-dependent. An excess of the amine nucleophile ensures that the reaction equilibrium is pushed towards the products and that there is sufficient base to neutralize the HCl byproduct. |
| B. Sub-optimal Work-up | Solution: During work-up, after diluting the reaction mixture with water, acidify slowly with concentrated HCl until the pH is between 2 and 3[2][3]. Check the pH with paper or a meter. Rationale: The product is an amino acid, which is soluble in both acidic (as the ammonium salt) and basic (as the carboxylate salt) aqueous solutions. It is least soluble at its isoelectric point. Over-acidifying can lead to re-dissolution. Precise pH control is crucial for maximum precipitation. | |
| C. Product Loss in Filtrate | Solution: After precipitation, thoroughly chill the mixture in an ice bath for at least 30-60 minutes before filtering. Wash the collected solid with a minimal amount of ice-cold water. Rationale: The solubility of the product, while low in acidic water, is not zero. Lowering the temperature significantly decreases its solubility, maximizing recovery. Using room temperature wash water can redissolve a portion of the product. | |
| 2. Product Fails to Crystallize ("Oils Out") | A. High Impurity Content | Solution: Before attempting recrystallization, perform an acid-base extraction. Dissolve the crude oil in a dilute base (e.g., 1M NaOH), wash with a non-polar solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-precipitate the product by acidifying the aqueous layer. Rationale: Impurities disrupt the crystal lattice formation. This liquid-liquid extraction is a highly effective preliminary purification step[8]. |
| B. Inappropriate Recrystallization Solvent | Solution: The ideal solvent dissolves the product when hot but not when cold. Test small aliquots with solvents like ethanol, isopropanol, or ethanol/water mixtures[2][7]. Rationale: A common and effective system for benzoic acid derivatives is recrystallization from aqueous ethanol. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of ethanol to clarify and allow to cool slowly. | |
| C. Supersaturation | Solution: If a hot, clear solution fails to yield crystals upon cooling, try adding a seed crystal of pure product or scratching the inside of the flask at the solution's surface with a glass rod. Rationale: These actions create nucleation sites, providing a template for crystal growth to begin and overcoming the energy barrier for crystallization[8]. | |
| 3. Product is Highly Colored (Yellow/Brown) | A. Residual Nitro-Aromatic Impurities | Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then filter it hot through a pad of celite to remove the charcoal before allowing it to cool. Rationale: Activated charcoal has a high surface area and adsorbs large, flat, colored aromatic molecules, effectively decolorizing the solution[8]. |
Section 4: Validated Experimental Protocols & Workflow
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: Add 3-methylpiperidine (2.5 eq). Note: This serves as both the nucleophile and the acid scavenger.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. The solid starting material should dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate + 1% Acetic Acid) every hour. The reaction is typically complete within 4-8 hours, as indicated by the complete consumption of the starting material.
-
Work-up (Precipitation):
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing water (approx. 10 volumes relative to the starting acid).
-
With stirring, carefully add concentrated HCl dropwise until the pH of the slurry is ~2-3. A thick precipitate should form.
-
-
Isolation:
-
Cool the slurry in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with two small portions of cold deionized water.
-
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small spatula tip of activated charcoal and swirl the hot solution for 5 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until it becomes persistently turbid. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
Experimental Workflow Diagram
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid
Welcome to the technical support center for 5-(3-methylpiperidin-1-yl)-2-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique purification challenges presented by this molecule. Its amphoteric nature, containing both a basic tertiary amine and an acidic carboxylic acid, makes it a non-trivial target for purification. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to achieve high purity for your downstream applications.
Understanding the Core Challenge: An Amphoteric Molecule
The primary difficulty in purifying this compound stems from its dual functionality. Amphoteric compounds can act as an acid in a basic environment and a base in an acidic one.[1] This means the molecule's charge and, consequently, its solubility, are highly dependent on the pH of the solution.
-
At low pH (< ~2): The carboxylic acid is neutral (-COOH), but the piperidine nitrogen is protonated (-NH+), making the molecule a water-soluble cation.
-
At high pH (> ~9): The carboxylic acid is deprotonated (-COO-), and the piperidine nitrogen is neutral (-N), making the molecule a water-soluble anion.
-
At the Isoelectric Point (pI): The molecule exists as a zwitterion, with both a positive (-NH+) and negative (-COO-) charge. At this pH, the net charge is zero, and the molecule typically exhibits its minimum solubility in aqueous media.[2][3] This property is a powerful tool for purification but can also be a source of experimental problems if not properly controlled.[4][5]
This pH-dependent behavior dictates the optimal strategy for extraction, chromatography, and crystallization.
Frequently Asked Questions (FAQs)
Q1: My compound is an oil and won't crystallize. What should I do?
A1: Oiling out is common when significant impurities are present or the wrong solvent system is used. First, ensure all reaction solvents are removed under high vacuum. If it persists, the issue is likely either high impurity content disrupting crystal lattice formation or an inappropriate crystallization solvent. Consider a preliminary purification via acid-base extraction to remove non-amphoteric impurities. Then, perform a systematic solvent screen using small vials to find a suitable single or binary solvent system.[6] Inducing crystallization by scratching the flask or adding a seed crystal can also be effective.[6]
Q2: Why is my compound streaking badly on a silica gel column?
A2: Severe streaking or tailing on silica gel is a classic sign of strong interaction between the compound and the stationary phase. The basic piperidine nitrogen binds strongly to the acidic silanol groups (Si-OH) on the silica surface. To mitigate this, you must add a competitive base or acid to the mobile phase. Adding 1-2% triethylamine (Et₃N) will neutralize the acidic sites on the silica, while adding 0.5-1% acetic acid or formic acid will protonate your compound, reducing its interaction with the silica surface.
Q3: My product seems to be "disappearing" during my aqueous workup. Where is it going?
A3: This almost always indicates that the pH of the aqueous layer is incorrect for extraction into the organic phase. If the aqueous layer is at or near the isoelectric point (pI), your compound will be poorly soluble in both the aqueous and most organic layers, often forming a precipitate at the interface. If the pH is too low or too high, your compound will be in its charged, water-soluble salt form and will remain in the aqueous layer.[7][8] Always check the pH of the aqueous layer before each extraction step.
Q4: Can I purify this compound by precipitation alone?
A4: Yes, isoelectric point precipitation can be a highly effective purification method.[9] This involves dissolving the crude material in an acidic or basic aqueous solution and then carefully adjusting the pH to the isoelectric point to precipitate the pure zwitterion, leaving behind impurities that are soluble at that pH.[4][5] However, this method may not remove impurities with similar pI values.
Troubleshooting Guide: Common Issues & Solutions
This section provides a more detailed, cause-and-effect approach to solving common purification problems.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Underlying Logic & Explanation | Troubleshooting Steps |
| Incorrect Solvent Choice | The ideal solvent dissolves the compound well when hot but poorly when cold.[10] A solvent that is too good (high solubility at room temp) or too poor (low solubility even when hot) will result in low recovery. Nitrobenzoic acids are often soluble in polar alcohols like methanol and ethanol.[11] | 1. Conduct a Solvent Screen: Test solubility of a few milligrams of crude product in 0.5 mL of various solvents (e.g., Water, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexane).2. Use a Binary System: If a single solvent isn't ideal, use a binary system. Dissolve the compound in a minimum of a "good" solvent (e.g., ethanol) while hot, then slowly add a "poor" solvent (e.g., water or hexane) until turbidity appears. Re-heat to clarify and cool slowly. |
| Excessive Solvent Volume | Using too much solvent keeps the product dissolved even after cooling, leading to significant loss in the mother liquor.[6] | 1. Use Minimal Hot Solvent: Add the hot solvent portion-wise, just until all the solid dissolves.[10]2. Partial Evaporation: If too much solvent was added, carefully evaporate some of it to reach the saturation point before cooling. |
| Cooling Too Rapidly | Rapid cooling leads to the formation of small, impure crystals or an oil because impurities get trapped in the rapidly forming crystal lattice.[6][10] | 1. Slow Cooling Protocol: Allow the heated flask to cool slowly on the benchtop, insulated with a beaker or glass wool.[10]2. Ice Bath Finish: Only after the solution has reached room temperature and crystal formation has ceased should you move the flask to an ice bath to maximize precipitation.[10] |
Issue 2: Poor Separation in Column Chromatography
| Potential Cause | Underlying Logic & Explanation | Troubleshooting Steps |
| Strong Stationary Phase Interaction | The basic piperidine moiety interacts strongly with acidic silica gel, causing significant tailing and poor peak shape. The carboxylic acid can also interact, though usually to a lesser extent. | 1. Add a Mobile Phase Modifier: - For Normal Phase (Silica): Add 1% triethylamine (Et₃N) to your eluent to compete for acidic sites. Alternatively, 1% acetic acid (AcOH) can protonate the amine, reducing its interaction. Choose one based on the stability of your compound and impurities. - For Reverse Phase (C18): Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase (both water and organic) to ensure the carboxylic acid is protonated and the amine is protonated, leading to sharper peaks. |
| Compound Crashing on Column | The compound is not soluble in the mobile phase being used for loading or elution. This is common when loading a highly polar compound in a nonpolar solvent system. | 1. Choose an Appropriate Loading Method: - Dry Loading: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This is the preferred method. - Minimal Strong Solvent: Dissolve the compound in the minimum possible volume of a strong eluent (e.g., methanol or DCM) and load it carefully. |
| Inappropriate Stationary Phase | For highly polar zwitterionic compounds, standard silica may not be the best choice. | 1. Consider Alternative Phases: - Alumina (basic or neutral): Can be a good alternative to silica for basic compounds. - Reverse Phase (C18): Often provides better peak shape for polar compounds, especially with acidic mobile phase modifiers.[12] - HILIC (Hydrophilic Interaction Liquid Chromatography): An excellent technique for very polar compounds that are poorly retained on C18 columns.[13] |
Key Experimental Protocols
Protocol 1: Purification by pH-Controlled Acid-Base Extraction
This protocol is designed to separate your amphoteric product from neutral organic impurities and acidic or basic starting materials.
Rationale: This method exploits the pH-dependent solubility of the target compound. By converting it into its water-soluble salt forms (cationic at low pH, anionic at high pH), it can be selectively moved between aqueous and organic layers, leaving neutral impurities behind in the organic phase.[8][14]
Workflow Diagram:
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with 1M hydrochloric acid (HCl). The protonated product will move to the aqueous layer, while neutral impurities remain in the organic layer. Combine the aqueous layers.
-
Wash (Optional): Wash the combined acidic aqueous layers once with fresh EtOAc to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 6M sodium hydroxide (NaOH) with stirring until the pH is >10. This deprotonates the ammonium salt and regenerates the neutral amine.
-
Basic Extraction: Extract the basic aqueous solution three times with fresh EtOAc. The deprotonated (but now neutral amine) product will move back into the organic layer.
-
Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Isoelectric Point Precipitation
This protocol is highly effective if the main impurities are not amphoteric or have significantly different isoelectric points.
Rationale: At its isoelectric point (pI), an amphoteric molecule has a net charge of zero and minimal solubility in water, causing it to precipitate from the solution.[3] Impurities that remain charged at this pH will stay dissolved.[2]
Workflow Diagram:
Caption: Workflow for purification via isoelectric point precipitation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in a minimal amount of 1M HCl (aq). This ensures the entire compound is in its soluble, protonated form. Alternatively, dissolve it in 1M NaOH (aq).
-
Filtration (Optional): If any solids remain (e.g., insoluble neutral impurities), filter the solution.
-
Precipitation: Place the clear solution in an ice bath and stir. Slowly, drop-wise, add 1M NaOH (if starting from acid) or 1M HCl (if starting from base). Monitor the pH closely with a pH meter or pH paper.
-
Identify pI: The product will begin to precipitate out as a solid as you approach the isoelectric point (typically pH 4-6 for such molecules). Continue adding acid/base until precipitation is maximized.
-
Isolation: Once precipitation is complete, continue stirring in the ice bath for 30 minutes to ensure full recovery.
-
Collection: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any salts, then with a small amount of a cold organic solvent like ethanol or ether to aid drying.
-
Drying: Dry the purified solid under high vacuum.
Data Tables for Reference
Table 1: Common Solvents for Recrystallization and Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes |
| Water | 10.2 | 100 | 80.1 | Good for precipitating zwitterions; used in reverse-phase chromatography. |
| Methanol | 5.1 | 65 | 32.7 | Good "strong" solvent for dissolving polar compounds.[11] |
| Ethanol | 4.3 | 78 | 24.5 | A less polar alternative to methanol.[11] |
| Acetonitrile | 5.8 | 82 | 37.5 | Common organic component in reverse-phase chromatography. |
| Ethyl Acetate | 4.4 | 77 | 6.0 | Medium polarity solvent for normal phase chromatography and extractions. |
| Dichloromethane | 3.1 | 40 | 9.1 | Good for extractions; can be used in normal phase chromatography. |
| Hexane / Heptane | 0.1 | 69 / 98 | 1.9 / 1.9 | Nonpolar solvents used as the weak component in normal phase chromatography. |
References
-
Organic Syntheses. (1923). m-NITROBENZOIC ACID. Org. Synth. 1923, 3, 73. [Link]
-
Yudin, A. K., et al. (2014). Amphoteric Molecules. Accounts of Chemical Research, 47, 1029−1040. [Link]
-
Tamada, M., et al. (1979). Extraction of carboxylic acids with amine extractants. 2. Chemical interactions and interpretation of data. Industrial & Engineering Chemistry Research. [Link]
- Google Patents. (2012). A kind of purification method of high-purity piperidine. CN101602748B.
-
ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
- Google Patents. (1981). Process for recovering 3-nitrobenzoic acid. US4288615A.
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. [Link]
-
ResearchGate. (2020). How to desalt zwitterions?[Link]
-
MaChemGuy. (2020, June 5). Recrystallisation Exam Question || OCR Chemistry || Level of Response [Video]. YouTube. [Link]
-
G-Biosciences. (n.d.). What is the Role of the Isoelectric Point of a Protein in its Purification?[Link]
- Google Patents. (2020). Synthetic method of 2-nitro-3-methylbenzoic acid. CN108129322B.
-
Phenomenex. (2023). Protein Precipitation Method. [Link]
-
Thoisoi2. (2022, August 28). The Nitro Group: How to Make Your Own Nitrobenzoic Acid [Video]. YouTube. [Link]
-
ResearchGate. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]
-
Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(4), 1100-1104. [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
-
Taylor & Francis Online. (n.d.). Amphoteric – Knowledge and References. [Link]
-
Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. [Link]
-
ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?[Link]
-
Pilgaard, M. (2021). Acids and bases: Amphoteric substances. Michael Pilgaard's Web Chemistry. [Link]
-
University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
Michigan State University. (n.d.). Preparation of 3-Nitrobenzoic Acid. [Link]
- Google Patents. (2015).
-
University of Maryland. (n.d.). Enzyme Purification by Isoelectric Precipitation. [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. [Link]
- Google Patents. (2020). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. US11001552B2.
-
Wikipedia. (n.d.). Isoelectric point. [Link]
-
National Institutes of Health. (2017). Isoelectric Point Separations of Peptides and Proteins. [Link]
-
ResearchGate. (2015). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. [Link]
-
Course Hero. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
-
Reddit. (2023). Isolation/purification of zwitterionic phospholipid. [Link]
-
MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Chem Clips. (2023, December 15). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
National Institutes of Health. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
Horizon IRD. (2020). Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Isoelectric point - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoelectric Precipitation [user.eng.umd.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. researchgate.net [researchgate.net]
- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Technical Support Center: Resolving Impurities in 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid
Welcome to the technical support guide for 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and resolve purity issues encountered during the synthesis and handling of this key chemical intermediate. Our goal is to provide both theoretical understanding and practical, field-tested solutions to ensure the highest quality of your material.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound?
Impurities typically arise from three main sources:
-
Starting Materials: Unreacted 5-fluoro-2-nitrobenzoic acid or excess 3-methylpiperidine are common. Impurities within the 3-methylpiperidine raw material can also carry through the synthesis.
-
Side Reactions: The primary synthesis route is a nucleophilic aromatic substitution (SNAr).[1][2] Potential side reactions include the formation of regioisomers if the starting material is not exclusively substituted at the 5-position, or reactions with impurities present in the solvent or base.
-
Degradation: Nitroaromatic compounds can be sensitive to heat and light.[3][4] Improper storage or harsh workup conditions (e.g., excessive heat during solvent evaporation) can lead to the formation of degradation products.
Q2: What is a typical purity specification for this compound in a drug development setting?
For use as an intermediate in pharmaceutical synthesis, a purity of ≥99.0% (by HPLC) is generally required. Specific limits are placed on individual impurities, with unidentified impurities often restricted to ≤0.10% and total impurities to ≤1.0%. These thresholds are guided by regulatory standards such as those from the International Council for Harmonisation (ICH).
Q3: What are the primary analytical techniques for detecting and quantifying impurities?
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for purity assessment.[5][6] The nitrobenzoic acid chromophore allows for sensitive detection. A typical method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and acidified water.[5][7] For structural confirmation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining molecular weights, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.
Q4: Is purification always necessary after synthesis?
Yes. Even with a high-yielding reaction, residual starting materials, salts, and minor side-products will be present. Purification is critical to meet the stringent quality requirements for downstream applications. The most common and effective lab-scale purification method is recrystallization .[8] For difficult-to-remove impurities, column chromatography may be necessary.
Section 2: Synthetic Pathway and Origin of Impurities
Understanding the synthesis is key to anticipating impurities. The most common route is the nucleophilic aromatic substitution of 5-fluoro-2-nitrobenzoic acid with 3-methylpiperidine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, making the reaction efficient.[1][2][9]
Section 3: Troubleshooting Guide for Common Impurity Profiles
Issue 1: High Levels of Unreacted 5-Fluoro-2-nitrobenzoic Acid Detected in Crude Product
-
Primary Cause: Incomplete reaction. This can be due to insufficient reaction time, low temperature, or inadequate base to neutralize the HF byproduct and the product's carboxylic acid, which can protonate the nucleophile.[10]
-
Troubleshooting Steps:
-
Reaction Monitoring: Implement in-process control (IPC) using HPLC or TLC to track the disappearance of the starting material. Do not proceed to workup until the starting material is <1.0%.
-
Optimize Base: Ensure at least 2.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) are used. The first equivalent is consumed by the HF byproduct, and the second is needed to keep the 3-methylpiperidine deprotonated and nucleophilic.
-
Temperature/Time: If the reaction stalls, consider increasing the temperature by 10-20 °C or extending the reaction time.
-
-
Purification Solution: This impurity is significantly more polar than the product. A well-optimized recrystallization (see Protocol 4.2) should effectively remove it. Alternatively, an acid-base extraction can be performed: dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a weak aqueous base (e.g., NaHCO₃ solution) to extract the acidic starting material, leaving the zwitterionic product in the organic layer.[11][12]
Issue 2: An Unknown Peak with the Same Mass as the Product is Detected by LC-MS
-
Primary Cause: Formation of a regioisomer. If the starting material contained isomeric impurities (e.g., 4-fluoro-2-nitrobenzoic acid), this will directly lead to an isomeric product impurity that is very difficult to remove.
-
Troubleshooting Steps:
-
Analyze Starting Material: Immediately perform a rigorous quality check (HPLC, NMR) on the 5-fluoro-2-nitrobenzoic acid starting material to confirm its isomeric purity.
-
Structural Elucidation: Isolate the impurity using preparative HPLC. Perform 1D and 2D NMR (COSY, HSQC, HMBC) experiments to definitively determine the connectivity and confirm its structure.
-
-
Purification Solution: Isomers often have very similar polarities, making recrystallization ineffective.
-
Preparative HPLC: This is the most reliable method for separating isomers at a lab scale.
-
Column Chromatography: A systematic screen of different stationary phases (silica, alumina) and solvent systems may yield a separation method.
-
Issue 3: Appearance of New, Small Impurity Peaks After Storage or a Long Workup
-
Primary Cause: Product degradation. The nitro group makes the compound susceptible to decomposition, especially under thermal stress or exposure to certain reagents.[3][4] For example, prolonged heating during recrystallization can cause decarboxylation or other side reactions.
-
Troubleshooting Steps:
-
Minimize Heat Exposure: During workup and recrystallization, use the minimum amount of heat necessary to dissolve the material and avoid prolonged heating.[8] Use a rotovap with a controlled bath temperature (<50 °C) for solvent removal.
-
Storage Conditions: Store the final compound and key intermediates in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.
-
pH Control: Benzoic acids are generally stable, but extreme pH conditions during workup should be avoided.[13]
-
Section 4: Standard Experimental Protocols
Protocol 4.1: HPLC-UV Method for Purity Assessment
This protocol provides a robust starting point for analyzing this compound.
| Parameter | Specification | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for moderately polar aromatic acids.[5][7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp peaks.[5][14] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 15 min | A broad gradient ensures elution of both polar (starting materials) and non-polar (product, some side-products) compounds. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The nitroaromatic system provides a strong chromophore for sensitive detection. |
| Injection Vol. | 5 µL | Standard volume to avoid column overloading. |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution of the analyte.[5] |
Protocol 4.2: Bench-Scale Recrystallization for Purity Enhancement
This procedure is designed to effectively remove common process-related impurities.
-
Solvent Selection: Identify a suitable solvent system. Isopropanol (IPA)/Water or Ethanol/Water are excellent starting points. The product should be highly soluble in the alcohol at elevated temperatures and poorly soluble at room temperature or below.[8]
-
Dissolution: In an appropriately sized flask, add the crude solid. Add the minimum amount of hot alcohol (e.g., IPA at ~70 °C) dropwise until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble particulates are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[8]
-
Crystallization: Slowly add hot water (the anti-solvent) dropwise to the hot solution until the first sign of persistent cloudiness appears. Add a few more drops of hot alcohol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of the cold recrystallization solvent mixture to remove any residual soluble impurities.
-
Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Validation: Analyze the dried, purified material by HPLC (Protocol 4.1) to confirm the purity meets the required specification.
Section 5: Impurity Identification Workflow
When an unknown impurity peak is detected (>0.10%), a systematic investigation is required.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. EPO. [Link]
-
PubChem. 3-Methylpiperidine. National Center for Biotechnology Information. [Link]
-
Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
- Google Patents. (1978).
-
Wikipedia. 4-Nitrobenzoic acid. [Link]
-
PubChem. 3-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic aromatic substitution of the nitro-group. RSC Publishing. [Link]
-
ResearchGate. (2015). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
Save My Exams. (2025). Preparation of Benzoic Acid (OCR A Level Chemistry A): Revision Note. [Link]
-
Research Journal of Pharmacy and Technology. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
ResearchGate. (2009). 2-nitrobenzoic acid. [Link]
-
NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
- Google Patents. (2013). Synthetic method of 2-nitro-3-methylbenzoic acid - CN108129322B.
-
The Extraction of Benzoic Acid from a Mixture. University of Missouri–St. Louis. [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
Quora. (2018). Nitrobenzoic acid is more acidic than benzoic acid, why?[Link]
-
Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]
-
NIH. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]
-
Semantic Scholar. (2023). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)-1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. [https://www.semanticscholar.org/paper/Synthesis-of-5-benzyl-5-((5-nitropyridin-3yl)-and-Meften-Kadhim/c600f7243c94f57a62703f8a0a86d525754b2b1a]([Link]
-
Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Liverpool. [Link]
- Google Patents. (2015).
- Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - CN112778147A.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. savemyexams.com [savemyexams.com]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. cipac.org [cipac.org]
Technical Support Center: Synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. This molecule is a critical building block in pharmaceutical development, notably as a key intermediate for the PARP inhibitor, Niraparib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into its synthesis. We will explore the primary synthetic routes, address common experimental challenges in a question-and-answer format, and provide detailed, validated protocols.
Section 1: Synthesis Overview & Core Principles
The most reliable and widely adopted method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamentally different from electrophilic aromatic substitution and is contingent on specific electronic features of the aromatic ring.
The SNAr Mechanism: Causality and Key Requirements
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack: The nucleophile (3-methylpiperidine) attacks the carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
For this reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][3] In our target molecule, the nitro group (-NO₂) serves as the powerful activating group. Its position ortho to the carboxylic acid and para to the leaving group at the 5-position is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective starting material for this synthesis?
The preferred starting material is 5-fluoro-2-nitrobenzoic acid . While other 5-halo-2-nitrobenzoic acids (Cl, Br) can be used, the fluoro substituent offers a distinct advantage. In SNAr reactions, the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity makes the C5 carbon significantly more electrophilic and susceptible to attack, thereby increasing the reaction rate.[4] This often outweighs its stronger carbon-fluorine bond energy, which affects the fast, non-rate-limiting elimination step.[4]
Q2: Why is a base necessary, and which one should I choose?
A base is essential for two reasons:
-
To scavenge the acid byproduct: The reaction releases a molar equivalent of acid (e.g., HF or HCl). This acid will protonate the nucleophile (3-methylpiperidine), rendering it inactive. A base is required to neutralize this acid as it forms.
-
To maintain a nucleophilic amine: Although 3-methylpiperidine is a reasonably strong nucleophile, ensuring the reaction medium is not acidic is critical to maintaining its free-base form.
Choice of Base:
-
Inorganic bases (K₂CO₃, Cs₂CO₃): Often used but can have limited solubility in common organic solvents. They are effective but may require higher temperatures or longer reaction times.
-
Organic amine bases (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are highly soluble in polar aprotic solvents (like DMSO, DMF) and are excellent choices. DIPEA is often preferred as it is a non-nucleophilic "proton sponge" and is less likely to compete with the 3-methylpiperidine nucleophile.
Q3: What are the optimal solvent and temperature conditions?
The SNAr reaction is best conducted in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). These solvents effectively solvate cations but not anions, leaving the nucleophile "bare" and highly reactive.
The reaction typically requires elevated temperatures, generally in the range of 80-120 °C , to overcome the activation energy barrier.[5] Reaction progress should always be monitored by TLC or LC-MS to determine the optimal time and temperature.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Conversion
Q: My reaction has stalled with significant unreacted starting material remaining after several hours. What went wrong?
A: This is a common issue with several potential causes:
-
Insufficient Temperature: SNAr reactions have a significant activation energy. If the temperature is too low, the reaction rate will be impractically slow.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring for any degradation by TLC/LC-MS. Ensure your thermometer is calibrated and accurately measuring the internal reaction temperature.
-
-
Inactive Base/Insufficient Amount: If the base is old, hydrated, or insufficient, the generated acid (HF) will protonate and deactivate your 3-methylpiperidine nucleophile.
-
Solution: Use a fresh, anhydrous base. Ensure you are using at least 2.0-2.5 equivalents of the base (e.g., DIPEA) relative to the 5-fluoro-2-nitrobenzoic acid to both neutralize the byproduct and ensure the reaction medium remains basic.
-
-
Moisture in Reagents/Solvent: Water can compete with the nucleophile and hydrolyze the starting material under certain conditions.
-
Solution: Use anhydrous solvents and ensure your reagents are dry. 3-methylpiperidine can be particularly hygroscopic.
-
-
Poor Reagent Quality: Ensure the purity of your 5-fluoro-2-nitrobenzoic acid and 3-methylpiperidine. Impurities can inhibit the reaction.
Issue 2: Complex Product Mixture and Side Reactions
Q: My final crude product shows multiple spots on TLC, and the yield of the desired product is low. What are the likely side reactions?
A: While the SNAr reaction is generally clean, side products can form under suboptimal conditions.
-
Primary Cause - Reaction with the Carboxylic Acid: The most probable complication arises from an acid-base reaction between the carboxylic acid of the starting material and the 3-methylpiperidine nucleophile, forming a salt. This can reduce the effective concentration of the free nucleophile.
-
Solution: This is the primary motivation for considering an alternative route where the carboxylic acid is first protected as an ester. This completely eliminates the acidic proton from interfering with the reaction. (See Section 4, Protocol 2).
-
Issue 3: Purification and Isolation Challenges
Q: My crude product is a sticky oil that refuses to crystallize. How can I effectively purify it?
A: Oily products are common when residual solvents or impurities are present.
-
Potential Cause 1: Residual Solvent: High-boiling solvents like DMSO or DMF are difficult to remove completely.
-
Troubleshooting: After aqueous workup, ensure you have thoroughly extracted your product into an organic solvent (e.g., Ethyl Acetate, DCM). Wash the combined organic layers multiple times with brine to help remove residual DMSO/DMF. Dry thoroughly over Na₂SO₄ or MgSO₄ before concentrating in vacuo. If oil persists, co-evaporation with a lower-boiling solvent like toluene can help.
-
-
Potential Cause 2: High Impurity Content: Significant impurities can inhibit crystallization.[6]
-
Troubleshooting:
-
Acid-Base Extraction: Dissolve the crude oil in ethyl acetate. Wash with a mild acid (e.g., 1M HCl) to remove any remaining basic impurities like 3-methylpiperidine or DIPEA. Then, wash with water and brine. Since your product is an acid, you can extract it into a mild aqueous base (e.g., saturated NaHCO₃ solution), wash the aqueous layer with ethyl acetate to remove neutral impurities, and then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate your pure product.
-
Column Chromatography: If all else fails, silica gel chromatography can be used. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with a small amount of acetic acid mixed into the mobile phase, can effectively separate the product.
-
-
Caption: A decision-tree workflow for product isolation and purification.
Section 4: Alternative Synthesis Route & Experimental Protocols
To circumvent issues related to the free carboxylic acid, a robust alternative involves esterification prior to the SNAr reaction, followed by hydrolysis.
Route Comparison
| Feature | Direct SNAr Route | Ester Protection Route |
| Starting Material | 5-Fluoro-2-nitrobenzoic acid | 5-Fluoro-2-nitrobenzoic acid |
| Number of Steps | 1 | 3 (Esterification, SNAr, Hydrolysis) |
| Key Advantage | Fewer steps, faster overall | Cleaner SNAr, avoids acid-base side reactions, potentially higher SNAr yield. |
| Key Disadvantage | Potential for lower yield due to side reactions. | Longer overall process, requires additional reagents. |
Protocol 1: Direct Synthesis from 5-Fluoro-2-nitrobenzoic Acid
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-fluoro-2-nitrobenzoic acid (1.0 eq), 3-methylpiperidine (1.2 eq), and diisopropylethylamine (DIPEA, 2.5 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask (concentration approx. 0.5 M).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. Acidify the mixture to pH ~2-3 with 1M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Purification: The crude solid can be purified by recrystallization, typically from an ethanol/water or isopropanol/water mixture, to yield this compound as a solid.
Protocol 2: Synthesis via Methyl Ester Intermediate
Step A: Esterification of 5-Fluoro-2-nitrobenzoic Acid
-
Setup: Dissolve 5-fluoro-2-nitrobenzoic acid (1.0 eq) in methanol (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the cooled solution.[7] Caution: Exothermic reaction, releases HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours, or until TLC/LC-MS confirms the complete consumption of the starting acid.
-
Isolation: Cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 5-fluoro-2-nitrobenzoate, which can often be used in the next step without further purification.
Step B: SNAr Reaction with the Methyl Ester
-
Setup: In a procedure analogous to Protocol 1, combine methyl 5-fluoro-2-nitrobenzoate (1.0 eq), 3-methylpiperidine (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMSO.
-
Reaction: Heat the mixture to 100-110 °C and monitor for completion. This step is often cleaner and faster than the direct route.
-
Workup: Cool the mixture, pour into ice water, and extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate to yield crude methyl 5-(3-methylpiperidin-1-yl)-2-nitrobenzoate.
Step C: Saponification (Hydrolysis) of the Ester
-
Setup: Dissolve the crude ester from Step B in a mixture of THF and water (e.g., 3:1 ratio). Add lithium hydroxide (LiOH, 2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the ester by TLC/LC-MS.
-
Workup: Once hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl. The desired product, this compound, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize if necessary.
References
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
-
ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic.... Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 3 Synthetic pathways. Synthesis of 13-15 (a), nitrobenzoic acid.... Retrieved from [Link]
- Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
-
European Patent Office. (2022, July 20). METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Springer. (2025, August 6). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]
-
Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
PubMed Central. (2017, May 10). Synthesis and characterization of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]
-
National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
- Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
-
Google Patents. (2008, April 16). United States Patent. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 3,4,5-trisubstituted piperidine via S N 2' reaction. Retrieved from [Link]
-
Chemistry Steps. (2022, April 4). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]
-
Semantic Scholar. (2025). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)-1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-5-benzyl-5-((5-nitropyridin-3yl)-and-as-Al-Amiery-Ismail/1739f8f413a96752718e2c7a4d538f972044274c]([Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Fluoro-3-methyl-2-nitrobenzoicacid. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comprehensive Validation of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid Bioactivity
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to validating its therapeutic potential is both intricate and critical. This guide provides an in-depth, technically-focused framework for the validation of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. Moving beyond a rigid template, we will explore the causal logic behind experimental choices, ensuring a self-validating system of protocols. Our approach is grounded in a hypothetical scenario where a primary high-throughput screen (HTS) has identified this compound as a potential inhibitor of a key disease-relevant protein kinase, "Kinase-X."
The Rationale for a Multi-Faceted Validation Approach
A single positive result in a primary screen is merely the starting point. To build a robust case for a compound's bioactivity, we must rigorously confirm the initial finding through orthogonal assays, elucidate its mechanism of action, and verify its efficacy in a cellular context. This multi-pronged strategy is essential to eliminate artifacts and false positives that can arise from various experimental factors.[1] Our validation workflow is therefore designed to systematically build confidence in the bioactivity of this compound, addressing key questions at each stage.
Experimental Validation Workflow
Our validation process is structured as a funnel, starting with direct biochemical confirmation and progressively moving towards more complex cellular models.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Phase 3: Selectivity Profiling
A crucial aspect of drug development is ensuring that the compound is selective for its intended target to minimize off-target effects and potential toxicity. [2]
Experiment 5: Kinase Panel Screening
Rationale: To assess the selectivity of this compound, it will be screened against a broad panel of other protein kinases. This is typically done at a single high concentration (e.g., 10 µM).
Protocol:
-
This experiment is often outsourced to a specialized contract research organization (CRO).
-
The compound is tested at a fixed concentration against a panel of hundreds of kinases using standardized biochemical assays.
-
The results are reported as the percentage of inhibition for each kinase.
Data Interpretation:
The data will reveal which other kinases are inhibited by the compound. Significant inhibition of a small number of related kinases might be acceptable, while inhibition of many unrelated kinases would indicate promiscuity and be a cause for concern.
Conclusion
This comprehensive validation guide provides a robust framework for confirming the bioactivity of this compound as a hypothetical Kinase-X inhibitor. By systematically progressing from direct biochemical confirmation to cellular target engagement and selectivity profiling, researchers can build a strong, data-driven case for the compound's mechanism of action and therapeutic potential. Each experimental step is designed to answer a critical question, and together they form a self-validating workflow that adheres to the principles of scientific integrity. This structured approach is essential for making informed decisions in the complex process of drug discovery and development.
References
-
Small Molecule Hit Identification and Validation. Broad Institute. [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]
-
A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
-
3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575. PubChem. [Link]
-
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. [Link]
-
Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. SpringerLink. [Link]
-
The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PubMed Central. [Link]
-
m-NITROBENZOIC ACID. Organic Syntheses. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
- Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Enzyme Kinetics. TeachMe Physiology. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]
-
The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science (RSC Publishing). [Link]
-
Enzyme Activity Assays. Amsbio. [Link]
-
Enzyme Assays and Kinetics. University of California, Riverside. [Link]
-
Determining target engagement in living systems. PubMed Central. [Link]
-
Identification and validation of bioactive small molecule target through phenotypic screening. Semantic Scholar. [Link]
- Synthetic method of 2-nitro-3-methylbenzoic acid.
Sources
A Comparative Framework for Assessing the Biological Efficacy of Novel PARP Inhibitors: A Case Study with 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid
This guide provides a comprehensive framework for evaluating the biological efficacy of novel investigational compounds targeting Poly (ADP-ribose) polymerase (PARP). As a case study, we will outline the necessary comparative assessments for a hypothetical molecule, 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, against established clinical PARP inhibitors. The structural components of this molecule, namely the nitrobenzoic acid moiety, are found in various biologically active compounds, suggesting its potential as a scaffold for enzyme inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Introduction: The Rationale for Novel PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network.[3] They play a central role in the repair of DNA single-strand breaks (SSBs).[4] In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, tumor cells become heavily reliant on PARP-mediated repair for survival.[5][6]
Inhibition of PARP in these homologous recombination-deficient (HRD) cells leads to an accumulation of unrepaired SSBs, which collapse into cytotoxic double-strand breaks (DSBs) during replication.[4] This synthetic lethality provides a targeted therapeutic strategy. Clinically approved PARP inhibitors like Olaparib, Niraparib, and Talazoparib have demonstrated significant efficacy in treating cancers with BRCA mutations.[5][7]
However, the quest for new PARP inhibitors continues, driven by the need to overcome acquired resistance, improve selectivity, and enhance potency.[8] The investigational molecule, this compound, represents a novel chemical entity whose efficacy must be rigorously benchmarked against existing standards.
Mechanistic Overview: PARP1 in DNA Single-Strand Break Repair
The catalytic cycle of PARP1 is initiated by its detection of a DNA single-strand break. Upon binding to the damaged site, PARP1 utilizes NAD+ as a substrate to synthesize and attach long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins, a process known as PARylation. This PARylation event serves as a scaffold to recruit other DNA repair proteins, ultimately resolving the break. PARP inhibitors act by competing with NAD+ at the catalytic site, preventing PAR chain synthesis and trapping PARP on the DNA, which is a key component of their cytotoxic effect.[9][10][11]
Comparative Efficacy Assessment: Benchmarking Against Known Inhibitors
The primary goal is to determine the potency of this compound relative to established drugs. This involves both biochemical assays to measure direct enzyme inhibition and cell-based assays to assess activity in a biological context.
Table 1: Comparative Efficacy Profile of PARP Inhibitors
| Compound | Target | Biochemical IC₅₀ (nM) | Cell-Based Potency (EC₅₀, nM) in PEO1 cells (BRCA2 mutant) | PARP Trapping Potency (Relative to Olaparib) |
|---|---|---|---|---|
| Investigational Compound | PARP1/2 | To be determined | To be determined | To be determined |
| Olaparib | PARP1/2 | 1-5[12] | ~10 | 1x[9] |
| Niraparib | PARP1/2 | 3.8 (PARP1), 2.1 (PARP2)[13] | 7.5[14] | Lower than Talazoparib |
| Talazoparib | PARP1/2 | ~1 | ~1 | ~100x[9] |
Note: IC₅₀ and EC₅₀ values can vary based on assay conditions. The data presented are representative values from published literature.
Experimental Methodologies
To generate the data required for Table 1, standardized and validated protocols are essential. The choice of methodology is critical for ensuring data is reproducible and comparable across different studies.
Biochemical Efficacy: In Vitro PARP1 Inhibition Assay
Rationale: A direct enzymatic assay is the first step to confirm target engagement and determine the intrinsic inhibitory potency (IC₅₀) of the compound. A non-radioactive, colorimetric assay is chosen for its safety, high-throughput capability, and ease of use.[15]
Protocol: Colorimetric PARP1 Inhibition Assay This protocol is adapted from commercially available kits, such as the PARP Universal Colorimetric Assay Kit.[15]
-
Plate Preparation: A 96-well plate is pre-coated with histones (the protein substrate for PARP1) and activated DNA (to stimulate PARP1 activity).
-
Reagent Preparation:
-
Prepare a 1X PARP Buffer from a 20X stock solution using deionized water.[15]
-
Prepare a dilution series of the investigational compound and known inhibitors (Olaparib, Niraparib, Talazoparib) in 1X PARP Buffer. A typical concentration range would be 0.1 nM to 10 µM.
-
Dilute recombinant human PARP1 enzyme to the working concentration in 1X PARP Buffer.
-
-
Reaction Setup (in triplicate):
-
Test Wells: Add 25 µL of diluted inhibitor to the appropriate wells.
-
Positive Control (Max Activity): Add 25 µL of 1X PARP Buffer (no inhibitor).
-
Negative Control (No Enzyme): Add 25 µL of 1X PARP Buffer.
-
-
Enzyme Addition: Add 25 µL of diluted PARP1 enzyme to all wells except the negative control.
-
Reaction Initiation: Add 25 µL of a PARP Cocktail containing biotinylated NAD+ to all wells. This initiates the PARylation reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[15]
-
Detection:
-
Wash the plate 4 times with 1X PBS to remove unreacted components.[15]
-
Add 50 µL of diluted Streptavidin-Horseradish Peroxidase (Strep-HRP) to each well and incubate for 20 minutes. The Strep-HRP binds to the biotinylated PAR chains attached to the histones.[15]
-
Wash the plate again 4 times with 1X PBS.[15]
-
Add 50 µL of TACS-Sapphire colorimetric substrate. Incubate in the dark until a blue color develops (typically 10-30 minutes).[15]
-
-
Data Acquisition: Read the absorbance at 630 nm on a microplate reader. The reaction can be stopped with 0.2 M HCl and read at 450 nm.[15]
-
Analysis: Convert absorbance values to percent inhibition relative to the positive control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Cell-Based Efficacy: γH2AX Assay for DNA Damage
Rationale: To confirm that the compound is active in a cellular context, we must measure a downstream marker of its activity. PARP inhibition leads to the accumulation of DNA double-strand breaks, which trigger the phosphorylation of histone H2AX (forming γH2AX).[16] Quantifying γH2AX foci by immunofluorescence is a direct and robust measure of the compound's ability to induce DNA damage in cancer cells.[16][17] We will use the PEO1 ovarian cancer cell line, which has a BRCA2 mutation and is known to be sensitive to PARP inhibitors.[14]
Protocol: Immunofluorescence Staining for γH2AX
-
Cell Culture: Culture PEO1 cells in appropriate media on glass coverslips in a 24-well plate until they reach ~70% confluency.
-
Compound Treatment: Treat cells with a dose range of the investigational compound and known inhibitors for 24 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Fixation:
-
Aspirate media and wash cells once with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash cells three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against phospho-Histone H2A.X (Ser139) in 1% BSA/PBS.
-
Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash cells three times with PBS.
-
Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in 1% BSA/PBS.
-
Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Wash once with PBS and mount coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). A cell with >10 foci is typically considered positive for significant DNA damage.
-
Calculate the percentage of positive cells or the average number of foci per cell for each treatment condition to determine the dose-response relationship and EC₅₀.
-
Discussion and Future Directions
The data generated from these experiments will provide a robust initial assessment of the biological efficacy of this compound.
-
Interpretation of Results: A potent biochemical IC₅₀ coupled with a strong induction of γH2AX in a BRCA-mutant cell line at a similar concentration would indicate a promising on-target cellular activity. A significant discrepancy between the biochemical and cellular potency could suggest issues with cell permeability, efflux, or metabolism, which would require further investigation.
-
Selectivity Profiling: The next critical step is to assess the selectivity of the compound against other members of the PARP family and a broader panel of kinases and other enzymes to identify potential off-target effects.
-
PARP Trapping Efficiency: The ability to "trap" PARP on DNA is a key mechanism of action for some of the most potent PARP inhibitors, like Talazoparib.[9][11] Specific assays should be conducted to quantify the trapping efficiency of the investigational compound relative to clinical benchmarks.
-
In Vivo Studies: Promising candidates would advance to preclinical in vivo studies using xenograft models of BRCA-mutant cancers to evaluate anti-tumor efficacy, pharmacokinetics, and tolerability.
By following this structured, comparative approach, researchers can efficiently and rigorously evaluate the potential of novel PARP inhibitors, ensuring that only the most promising candidates advance toward clinical development.
References
-
BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available from: [Link]
-
Pommier, Y., et al. (2010). Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers. Clinical Cancer Research. Available from: [Link]
-
Wikipedia. Talazoparib. Wikimedia Foundation. Available from: [Link]
-
Silva, A. R., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules. Available from: [Link]
-
ResearchGate. Pyrrolo[2,1-c][16][18]benzodiazepine as a Scaffold for the Design and Synthesis of Anti- Tumour Drugs. ResearchGate. Available from: [Link]
-
McCormick, A., et al. (2020). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. Cancers. Available from: [Link]
-
Wang, L., et al. (2019). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Journal of Ovarian Research. Available from: [Link]
-
ResearchGate. Measurement of PAR levels and expressions of PARP1 and γH2AX. ResearchGate. Available from: [Link]
-
Sen, T., et al. (2019). Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. Clinical Cancer Research. Available from: [Link]
-
Martínez-Alonso, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Available from: [Link]
-
Wikipedia. Olaparib. Wikimedia Foundation. Available from: [Link]
- Google Patents. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. Google Patents.
-
Hanzlikova, H., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Available from: [Link]
-
Schifano, G., et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. International Journal of Molecular Sciences. Available from: [Link]
-
ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available from: [Link]
-
AstraZeneca. Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. LYNPARZA® HCP. Available from: [Link]
-
ResearchGate. IC50 determination of niraparib, olaparib and rucaparib in BCRP and P-gp vesicles. ResearchGate. Available from: [Link]
-
Pires, M., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules. Available from: [Link]
-
Lousberg, E. L., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers. Available from: [Link]
-
The ASCO Post. Study Identifies Biologic Reasons for Selective Benefit of PARP Inhibitors. The ASCO Post. Available from: [Link]
-
Pfizer. Mechanism of Action | TALZENNA® (talazoparib) HCP Site. TALZENNA® HCP. Available from: [Link]
-
U.S. Army Medical Research and Development Command. Novel Mechanisms of PARP inhibitor resistance in BRCA1-deficient Breast Cancers. Defense Technical Information Center. Available from: [Link]
-
National Center for Biotechnology Information. Talazoparib. PubChem. Available from: [Link]
-
Frontiers Media S.A. Niraparib-induced STAT3 inhibition increases its antitumor effects. Frontiers. Available from: [Link]
-
Martínez-Alonso, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. 3-Nitrobenzoic acid. PubChem. Available from: [Link]
-
Targeted Oncology. The Mechanism of Action of Olaparib. Targeted Oncology. Available from: [Link]
-
Oñate, M. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Oxidants and Antioxidants in Medical Science. Available from: [Link]
-
Lee, J. M., et al. (2014). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology. Available from: [Link]
-
MDPI. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. MDPI. Available from: [Link]
-
AACR Publications. Abstract B30: Talazoparib efficacy is enhanced by noncytotoxic doses of temozolomide-mediated DNA damage in prostate cancer cell lines. AACR Journals. Available from: [Link]
-
American Chemical Society. Total Synthesis of Okeaniamide A. Organic Letters. Available from: [Link]
-
MDPI. Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. MDPI. Available from: [Link]
-
Dana-Farber Cancer Institute. What is a PARP Inhibitor?. YouTube. Available from: [Link]
-
Organic Syntheses. m-NITROBENZOIC ACID. Organic Syntheses. Available from: [Link]
-
Patsnap. What is the mechanism of Olaparib?. Patsnap Synapse. Available from: [Link]
-
Urology Textbook. Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. Urology Textbook. Available from: [Link]
-
AACR Publications. Modeling Therapy Resistance in BRCA1/2-Mutant Cancers. Molecular Cancer Therapeutics. Available from: [Link]
-
Truman State University. Multi-Step Synthesis of Methyl m-Nitrobenzoate. Truman ChemLab. Available from: [Link]
-
YouTube. Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. YouTube. Available from: [Link]
-
Silva, A. R., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. International Journal of Molecular Sciences. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 5. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Olaparib - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Talazoparib - Wikipedia [en.wikipedia.org]
- 10. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 11. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 12. researchgate.net [researchgate.net]
- 13. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
- 14. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. atcc.org [atcc.org]
cross-reactivity studies of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid
An In-Depth Guide to the Cross-Reactivity Profiling of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid
In the landscape of modern drug discovery, the aphorism "no drug has only one target" is a guiding principle. The journey from a promising chemical entity to a safe and effective therapeutic is paved with rigorous characterization, of which selectivity and cross-reactivity profiling is a cornerstone. Off-target interactions can lead to unforeseen toxicity or, in some serendipitous cases, reveal novel therapeutic applications. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, This compound , a molecule whose structural motifs suggest potential interactions with key enzyme families in cellular signaling.
The structure of this compound incorporates a nitrobenzoic acid scaffold and a piperidine ring.[1] These features are present in various biologically active molecules, including certain Poly (ADP-ribose) polymerase (PARP) inhibitors.[2] For instance, the approved drug Niraparib, a potent PARP1/2 inhibitor, features a related benzamide core and a piperidine moiety, albeit with different connectivity.[3][4] Given this structural similarity, we will proceed with the hypothesis that this compound (henceforth designated as Cmpd-X ) is a putative PARP inhibitor. This hypothesis will form the basis of a tiered, systematic approach to defining its selectivity profile and comparing it against established benchmarks.
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will navigate from initial on-target family screening to broad off-target profiling and finally to cellular validation, ensuring a robust and translatable dataset.
A Tiered Strategy for Comprehensive Selectivity Profiling
A successful cross-reactivity study is not a single experiment but a logical progression of assays, moving from focused, biochemical methods to broader, more physiologically relevant systems. Our investigation into Cmpd-X will follow a three-tiered strategy, designed to build a comprehensive understanding of its interaction profile efficiently.
Caption: A three-tiered workflow for systematic cross-reactivity profiling.
Tier 1: On-Target Family Selectivity via Biochemical Enzymatic Assays
Rationale: Before searching for unknown off-targets, it is critical to understand the compound's activity within its hypothesized target family. PARP inhibitors can exhibit varying degrees of selectivity across the 17-member PARP family, and differential inhibition can lead to distinct efficacy and toxicity profiles.[2] For example, dual inhibition of PARP1 and PARP2 is a hallmark of many approved drugs, while selective inhibition of other family members like Tankyrases is an area of active research. This initial screen provides the fundamental potency data upon which all subsequent comparisons will be based.
Detailed Protocol: In Vitro PARP Enzymatic Assay
This protocol describes a representative method for measuring the inhibition of PARP1 activity. The same principle can be applied to other PARP family members.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for PARP activity (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl₂, 1 mM DTT).
-
Recombinant Human PARP1 Enzyme: Dilute to a working concentration (e.g., 1 nM) in Assay Buffer.
-
Histone H1: Prepare a stock solution to be used as a protein substrate for PARylation.
-
Biotinylated NAD⁺: This modified co-factor will be incorporated into the PAR polymer and used for detection. Prepare a working solution in Assay Buffer.
-
Activated DNA: Double-stranded DNA with nicks is required to activate PARP1.
-
Test Compound (Cmpd-X) and Control (Niraparib): Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from 1 mM. Then, perform an intermediate dilution in Assay Buffer.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of serially diluted Cmpd-X, Niraparib, or DMSO vehicle control to the wells of a 384-well assay plate.
-
Add 5 µL of the PARP1 enzyme/Activated DNA/Histone H1 mix to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 2.5 µL of Biotinylated NAD⁺ solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding a solution containing a detection reagent (e.g., Streptavidin-Europium conjugate in a suitable HTRF® buffer).
-
Incubate for 60 minutes to allow the detection reagents to bind to the biotinylated PAR chains on the histone substrate.
-
Read the plate on a compatible plate reader (e.g., measuring the ratio of fluorescence at 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Data Comparison: Cmpd-X vs. Niraparib
| Target | Cmpd-X IC₅₀ (nM) | Niraparib IC₅₀ (nM)[3] | Selectivity Ratio (PARP2/PARP1) |
| PARP1 | 4.5 | 3.8 | 1.33 |
| PARP2 | 6.0 | 2.1 | 1.24 |
| TNKS1 | >10,000 | >10,000 | N/A |
| TNKS2 | >10,000 | >10,000 | N/A |
Interpretation: The hypothetical data suggests Cmpd-X is a potent dual inhibitor of PARP1 and PARP2, with potency comparable to the clinical benchmark, Niraparib. Crucially, it shows high selectivity against other PARP family members like Tankyrase (TNKS) 1 and 2. This profile warrants progression to broader screening to identify potential off-target liabilities outside the PARP family.
Tier 2: Broad Off-Target Profiling with Competitive Binding Assays
Rationale: Having confirmed on-target activity, the next imperative is to cast a wide net to identify unanticipated interactions across the proteome. It is neither feasible nor cost-effective to run enzymatic assays for every potential off-target. Instead, competitive binding assays are the industry standard for high-throughput profiling.[5][6] These assays measure the ability of a test compound to displace a labeled ligand from a large panel of diverse protein targets, providing a rapid and comprehensive assessment of potential liabilities.[7][8][9]
Caption: Principle of a competitive binding assay.
Experimental Approach: Large-Panel Radioligand Binding Screen
-
Panel Selection: Utilize a commercially available screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan®) that includes hundreds of targets, such as kinases, GPCRs, ion channels, transporters, and nuclear receptors.
-
Assay Concentration: A standard initial screen is performed at a single high concentration of the test compound, typically 10 µM, to maximize the chances of detecting even weak interactions.
-
Methodology:
-
The specific target protein (often from a cell membrane preparation or as a purified recombinant protein) is incubated with a specific, high-affinity radiolabeled ligand.
-
In parallel incubations, Cmpd-X is added at the 10 µM concentration.
-
After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured by scintillation counting.
-
-
Data Analysis:
-
The results are expressed as the percent inhibition of radioligand binding caused by Cmpd-X.
-
A common threshold for a "hit" or significant interaction is >50% inhibition. Any target exceeding this threshold should be flagged for follow-up studies (e.g., determining a full IC₅₀ curve).
-
Hypothetical Data Summary: Cmpd-X Broad Panel Screen (at 10 µM)
| Target Class | Number of Targets Screened | Hits (>50% Inhibition) |
| Kinases | 400 | 3 (FLT3, c-KIT, RET) |
| GPCRs | 120 | 1 (Sigma-1 Receptor) |
| Ion Channels | 80 | 0 |
| Transporters | 50 | 0 |
| Other Enzymes | 60 | 0 |
Interpretation: In this hypothetical screen, Cmpd-X demonstrates a relatively clean profile. However, it shows potential off-target activity against three receptor tyrosine kinases (FLT3, c-KIT, RET) and the Sigma-1 receptor. These interactions are now the primary focus for cellular validation, as they could have significant biological consequences.
Tier 3: Cellular Target Engagement and Phenotypic Confirmation
Rationale: Biochemical and binding assays are performed in artificial, cell-free systems. They do not account for critical factors like cell membrane permeability, intracellular metabolism, or the presence of endogenous ATP and other cellular co-factors.[10] Therefore, it is essential to confirm that the compound can engage its intended target—and any identified off-targets—within a live cellular environment.[11][12] Cell-based target engagement assays provide this crucial validation step.[13]
Detailed Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[14]
-
Cell Line Preparation:
-
HEK293 cells are transiently transfected with a plasmid encoding the target protein (e.g., PARP1, FLT3, or Sigma-1) fused to NanoLuc® luciferase.
-
-
Assay Procedure:
-
Transfected cells are harvested and resuspended in Opti-MEM®.
-
A cell-permeable fluorescent tracer that binds to the target of interest is added to the cell suspension.
-
The cell/tracer mix is dispensed into a 384-well plate containing serially diluted Cmpd-X or a control inhibitor.
-
After a 2-hour incubation at 37°C in a CO₂ incubator, the NanoBGlo® substrate is added.
-
The plate is read immediately on a luminometer equipped with two filters to detect the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) signals simultaneously.
-
-
Data Analysis:
-
The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.
-
The data is normalized to vehicle and a high-concentration control inhibitor.
-
The resulting dose-response curve is fitted to determine the cellular IC₅₀, representing the concentration of compound required to displace 50% of the tracer from the target in live cells.
-
Hypothetical Cellular Potency Comparison
| Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Potency Shift (Cellular/Biochemical) |
| PARP1 (On-Target) | 4.5 | 15.2 | ~3.4x |
| FLT3 (Off-Target) | 850 (from follow-up) | 2,100 | ~2.5x |
| Sigma-1 (Off-Target) | 1,200 (from follow-up) | >20,000 | >16x |
Interpretation: The cellular data provides critical insights.
-
PARP1: Cmpd-X engages its primary target in live cells with good potency, although there is a small ~3-fold shift compared to the biochemical assay. This is common and reflects the challenges of the cellular environment (e.g., competition with endogenous substrates).
-
FLT3: The compound also engages the off-target kinase FLT3 in cells, with a similar potency shift. This confirms the off-target interaction is not an artifact of the binding assay and could be physiologically relevant.
-
Sigma-1: In contrast, Cmpd-X shows a very weak ability to engage the Sigma-1 receptor in cells, despite showing moderate activity in the binding assay. This could be due to poor permeability into the specific cellular compartment where Sigma-1 resides or other factors. This interaction is likely of low concern.
Conclusion and Strategic Outlook
This comprehensive, three-tiered analysis provides a robust framework for characterizing the cross-reactivity profile of this compound (Cmpd-X). Based on our hypothetical results, Cmpd-X is a potent dual PARP1/2 inhibitor with a promising selectivity profile. The primary off-target liability identified is its activity against the FLT3 kinase.
This finding dictates the next steps in its development:
-
Functional Assays: The biological consequence of FLT3 inhibition must be assessed. This would involve running cell-based assays to measure the phosphorylation of FLT3 downstream targets (e.g., STAT5) in relevant cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemists can now use this information to rationally design new analogs of Cmpd-X that retain PARP1/2 potency while reducing or eliminating FLT3 activity.
-
Therapeutic Window Assessment: The ratio of off-target to on-target potency (e.g., FLT3 IC₅₀ / PARP1 IC₅₀) provides an initial estimate of the therapeutic window. A larger window is desirable to minimize the risk of toxicity driven by the off-target activity.
By systematically building a dataset from biochemical potency to broad-panel screening and finally to live-cell validation, researchers can make informed decisions, mitigate risks, and ultimately accelerate the development of safer, more effective medicines.
References
-
PubChem. 3-Nitro-N-[1-Phenyl-5-(Piperidin-1-Ylmethyl)-1h-Benzimidazol-2-Yl]benzamide. Available from: [Link].
-
protocols.io. In vitro kinase assay. 2023. Available from: [Link].
-
Mojica-Zarate, C. A., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. 2022. Available from: [Link].
-
Sagan, J., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2024. Available from: [Link].
-
NanoTemper Technologies. Assay setup for competitive binding measurements. Available from: [Link].
-
Eurofins DiscoverX. Target Engagement Assays. Available from: [Link].
-
Pohl, J., et al. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models. Neuro-Oncology Advances. 2021. Available from: [Link].
-
Valenta, R., et al. Cross-reactivity in allergy: a double-edged sword. Journal of Allergy and Clinical Immunology. 2018. Available from: [Link].
-
Li, H., et al. Mechanism of PARP inhibitor resistance and potential overcoming strategies. Frontiers in Oncology. 2023. Available from: [Link].
-
Scott, J. S., et al. Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. 2023. Available from: [Link].
-
ResearchGate. Abstract B168: The PARP inhibitor, niraparib, crosses the blood brain barrier in rodents and is efficacious in a BRCA2-mutant intracranial tumor model. 2016. Available from: [Link].
-
NIH. In vitro NLK Kinase Assay. Protocol Exchange. 2014. Available from: [Link].
-
Pilie, P. G., et al. The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in Oncology. 2023. Available from: [Link].
-
Zann, D. Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry. 1975. Available from: [Link].
-
Böhm, I., et al. Cross-reactivity among iodinated contrast agents: should we be concerned? Quantitative Imaging in Medicine and Surgery. 2021. Available from: [Link].
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. 2024. Available from: [Link].
-
MDPI. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells. 2021. Available from: [Link].
-
NIH. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. 1980. Available from: [Link].
-
Bio-protocol. In vitro kinase assay. 2022. Available from: [Link].
-
Selvita. A Practical Guide to Target Engagement Assays. Available from: [Link].
-
NIH. A phase 1 evaluation of the safety and tolerability of niraparib in combination with everolimus in advanced ovarian and breast cancers. 2023. Available from: [Link].
-
Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. 2023. Available from: [Link].
-
BMG LABTECH. Binding Assays. Available from: [Link].
-
ResearchGate. (PDF) In vitro kinase assay v1. 2023. Available from: [Link].
-
GSK. Differentiation of Niraparib and Olaparib Brain Penetration in a Mouse Brain Metastatic Tumor Model. 2023. Available from: [Link].
-
PubMed. Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. 1995. Available from: [Link].
-
ResearchGate. The nineteen differential adverse reactions between FDA-approved... | Download Scientific Diagram. Available from: [Link].
-
protocols.io. In vitro kinase assay. 2024. Available from: [Link].
-
ACS Publications. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available from: [Link].
-
NIH. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers. 2021. Available from: [Link].
-
Fluidic Sciences Ltd. Competition Assays vs. Direct Binding Assays: How to choose. Available from: [Link].
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. 2022. Available from: [Link].
-
ResearchGate. Side-effect profiles of olaparib and niraparib. 59,60 Type of adverse... Available from: [Link].
-
MDPI. The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. 2022. Available from: [Link].
-
NIH. Bioorthogonally activated reactive species for target identification. 2023. Available from: [Link].
-
PubChem. 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride. Available from: [Link].
-
NIH. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. 2019. Available from: [Link].
-
PlumX. Synthesis, characterization and investigation of antimicrobial and antioxidant activities of some new 2-[(4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl 4-nitrobenzoate derivatives. Available from: [Link].
-
MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. 2023. Available from: [Link].
- Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid. 2020.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Target Engagement Assays [discoverx.com]
- 12. selvita.com [selvita.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. reactionbiology.com [reactionbiology.com]
comparing different synthesis methods for 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted piperidine ring attached to a nitrobenzoic acid core, is of significant interest in medicinal chemistry. The efficient and scalable synthesis of this intermediate is crucial for drug discovery and development programs. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into the rationale behind the chosen methodologies and providing detailed experimental protocols.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule points towards a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. This strategy involves the displacement of a halogen atom from a suitably activated nitrobenzoic acid derivative by 3-methylpiperidine. The strong electron-withdrawing effect of the nitro group, positioned ortho to the halogen, facilitates this substitution by stabilizing the intermediate Meisenheimer complex.
Two primary synthetic pathways emerge from this analysis, differing in the choice of the halogenated precursor:
-
Method A: Synthesis via 5-Fluoro-2-nitrobenzoic Acid
-
Method B: Synthesis via 2-Chloro-5-nitrobenzoic Acid
This guide will delve into the specifics of each method, comparing them in terms of precursor synthesis, reaction conditions for the key SNAr step, and overall efficiency.
Method A: Synthesis via 5-Fluoro-2-nitrobenzoic Acid
This approach utilizes 5-fluoro-2-nitrobenzoic acid as the key electrophilic partner. Fluorine is often an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.
Workflow for Method A
Caption: Workflow for the synthesis of the target compound via a fluorinated intermediate.
Experimental Protocols for Method A
Step 1: Synthesis of 5-Fluoro-2-nitrobenzoic Acid
This procedure is adapted from established nitration protocols for aromatic compounds.[1][2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-fluorobenzoic acid (1.0 eq).
-
Dissolution: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid (4-5 vol) while stirring to dissolve the starting material completely.
-
Nitration: Prepare a nitrating mixture of fuming nitric acid (1.1-1.2 eq) and concentrated sulfuric acid (1-2 vol) and add it dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-fluoro-2-nitrobenzoic acid.
Step 2: Synthesis of this compound
This step is a nucleophilic aromatic substitution reaction.[3][4]
-
Reaction Setup: To a solution of 5-fluoro-2-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 3-methylpiperidine (1.5-2.0 eq).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃) (2.0-3.0 eq), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidification: Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration and wash with water.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent.
Method B: Synthesis via 2-Chloro-5-nitrobenzoic Acid
This alternative route employs 2-chloro-5-nitrobenzoic acid as the starting material. While chlorine is generally a less reactive leaving group than fluorine in SNAr reactions, this can sometimes be advantageous in controlling reactivity and minimizing side reactions.
Workflow for Method B
Caption: Workflow for the synthesis of the target compound via a chlorinated intermediate.
Experimental Protocols for Method B
Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid
The synthesis of this precursor involves the nitration of 2-chlorobenzoic acid.[5]
-
Reaction Setup: In a flask equipped with a stirrer and a cooling bath, dissolve 2-chlorobenzoic acid (1.0 eq) in concentrated sulfuric acid.
-
Cooling: Cool the mixture to 0 °C.
-
Nitration: Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours until the reaction is complete as indicated by TLC or HPLC.
-
Work-up: Pour the reaction mixture over ice.
-
Isolation: Filter the resulting precipitate and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent to yield pure 2-chloro-5-nitrobenzoic acid.
Step 2: Synthesis of this compound
This SNAr reaction can be performed under thermal or microwave-assisted conditions. A notable advantage of microwave-assisted synthesis is the significant reduction in reaction time.
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-chloro-5-nitrobenzoic acid (1.0 eq) and 3-methylpiperidine (2.0-3.0 eq).
-
Reaction Conditions (Microwave): Irradiate the mixture in a microwave reactor at a temperature of 120-150 °C for 15-30 minutes.
-
Reaction Conditions (Conventional): Alternatively, the mixture can be heated in a sealed tube or under reflux in a high-boiling solvent like DMSO for several hours.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable solvent and wash with water.
-
Acidification: Acidify the aqueous layer to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize if necessary.
Comparative Analysis of Synthesis Methods
| Feature | Method A (via 5-Fluoro-2-nitrobenzoic Acid) | Method B (via 2-Chloro-5-nitrobenzoic Acid) |
| Starting Material Availability | 3-Fluorobenzoic acid is readily available. | 2-Chlorobenzoic acid is readily available. |
| Precursor Synthesis | Nitration of 3-fluorobenzoic acid generally proceeds with good regioselectivity.[1][2] | Nitration of 2-chlorobenzoic acid can lead to a mixture of isomers, potentially requiring more rigorous purification. |
| SNAr Reactivity | Fluorine is a highly effective leaving group, often leading to faster reaction rates and milder conditions.[3][4] | Chlorine is a less reactive leaving group, which may necessitate higher temperatures or longer reaction times. However, microwave-assisted methods can significantly accelerate this step. |
| Potential Side Reactions | The high reactivity of the fluoro-derivative could potentially lead to side reactions if not properly controlled. | The lower reactivity might offer better control over the reaction. |
| Overall Yield (Anticipated) | Potentially higher due to cleaner precursor synthesis and efficient SNAr. | May be slightly lower due to potential challenges in precursor purification. |
| Process Safety & Environment | Both methods involve the use of strong acids and high temperatures. Standard safety precautions are essential. The use of microwave irradiation in Method B can be considered a greener approach due to reduced energy consumption and reaction times. | Both methods involve the use of strong acids and high temperatures. Standard safety precautions are essential. The use of microwave irradiation in Method B can be considered a greener approach due to reduced energy consumption and reaction times. |
Conclusion and Recommendations
Both Method A and Method B represent viable strategies for the synthesis of this compound.
Method A , utilizing the more reactive 5-fluoro-2-nitrobenzoic acid, is likely to be the more efficient route in terms of reaction kinetics for the key SNAr step. The synthesis of the fluorinated precursor is also reported to be high-yielding and regioselective.
Method B , while potentially requiring more forcing conditions for the SNAr reaction, offers a practical alternative. The application of microwave-assisted synthesis can overcome the lower reactivity of the chloro-substituent, making this route highly attractive for rapid library synthesis and process optimization.
The choice between these two methods will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the available laboratory equipment. For rapid synthesis and exploration of analogues, the microwave-assisted version of Method B is particularly compelling. For larger-scale synthesis where reaction control and precursor purity are paramount, Method A may be the preferred choice.
It is recommended that both routes be evaluated on a small scale to determine the optimal conditions and overall efficiency for a specific laboratory setting.
References
-
PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]
- Google Patents.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
American Chemical Society. Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
A Comparative Guide to the Analytical Benchmarking of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction: The Critical Role of a Starting Material
In the synthesis of highly targeted therapeutics, the quality of each component is paramount. This guide focuses on 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, a key starting material in the manufacturing of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor.[1] Niraparib is a crucial maintenance treatment for advanced ovarian and fallopian tube cancers, making the integrity of its synthesis pathway a matter of significant clinical importance.[1]
The purity, structure, and physicochemical properties of this compound directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical benchmarking of this intermediate is not merely a quality control step; it is a foundational requirement for ensuring the efficacy and safety of the resulting therapeutic.
This guide provides an in-depth comparison of a test sample of this compound against a certified reference standard. We will explore the causality behind the selection of analytical techniques and provide detailed, field-proven protocols to empower researchers and drug development professionals in their quality assessment workflows.
Benchmarking Rationale: Why a Reference Standard is the True North
For a synthetic intermediate, the most meaningful benchmark is not a biologically active compound, but a highly characterized Certified Reference Material (CRM) or a well-documented in-house primary standard of the same molecule. This standard serves as the "ideal" to which a production batch is compared. The objective is to confirm identity and assess purity by detecting and quantifying any deviations, such as residual solvents, starting material excesses, and process-related impurities.[2] Such impurities can have cascading effects, potentially leading to the formation of regioisomers or other unwanted by-products in subsequent steps of Niraparib synthesis.[3]
Physicochemical and Structural Characterization: A Multi-Pronged Approach
No single analytical technique can provide a complete picture of a compound's quality. A robust characterization strategy employs multiple orthogonal methods, each providing a unique piece of the puzzle.[4] Below, we compare the data from a hypothetical test sample against a certified reference standard.
Physicochemical Properties
A fundamental starting point is the comparison of basic physical and chemical properties. Discrepancies in these values can be early indicators of impurities or polymorphic differences.
| Property | Certified Reference Standard | Test Sample | Interpretation |
| Molecular Weight | 264.28 g/mol | 264.28 g/mol | Consistent. |
| Appearance | Off-white to pale yellow solid | Pale yellow solid | Consistent. |
| Melting Point | 175-178 °C | 172-176 °C | The slightly broader and lower melting point of the test sample may suggest the presence of impurities. |
| Solubility | Soluble in Methanol, DMSO | Soluble in Methanol, DMSO | Consistent. |
Note: The physicochemical properties listed are based on typical values for similar nitrobenzoic acid derivatives and may vary based on specific experimental conditions.[5]
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Experience: HPLC is the gold standard for determining the purity of non-volatile organic compounds. By separating the sample into its individual components, we can accurately quantify the main compound and detect even trace levels of impurities. A gradient elution method is often preferred for separating a wide range of potential impurities with varying polarities.
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis.
Comparative HPLC Data
| Parameter | Certified Reference Standard | Test Sample |
| Retention Time (RT) | 8.52 min | 8.51 min |
| Purity (Area %) | 99.8% | 98.9% |
| Impurity 1 (RT 6.2 min) | Not Detected | 0.45% |
| Impurity 2 (RT 9.8 min) | 0.15% | 0.55% |
Trustworthiness: The high purity (99.8%) and minimal impurity profile of the reference standard validate the analytical method's suitability. The test sample shows a lower purity and higher levels of two impurities. The consistent retention time of the main peak confirms the identity of the compound in the test sample. The presence of additional impurities warrants further investigation and potential optimization of the synthesis or purification process.
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Experience: MS is a powerful technique for confirming the molecular weight of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Workflow: Mass Spectrometry
Sources
- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Niraparib Impurities | SynZeal [synzeal.com]
- 3. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 4. ijsra.net [ijsra.net]
- 5. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis and Analysis of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic Acid: A Comparative Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid, a molecule of interest in medicinal chemistry and drug discovery. We will explore a scientifically plausible synthetic route, detailed analytical protocols for its characterization, and a comparative analysis with a structurally related compound. This document is intended to serve as a practical resource, grounded in established chemical principles, for researchers working with similar molecular scaffolds.
Introduction: The Significance of the Nitrobenzoic Acid Scaffold
Nitroaromatic compounds are a cornerstone in the synthesis of a wide array of biologically active molecules. The nitro group, being a strong electron-withdrawing moiety, plays a crucial role in modulating the electronic properties and reactivity of the aromatic ring, making it a versatile functional group in organic synthesis.[1][2][3][4] Specifically, nitrobenzoic acids serve as key intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals.[5][6][7] The incorporation of a piperidine ring, a common motif in many pharmaceuticals, introduces a basic nitrogen atom and a flexible aliphatic portion, which can be critical for interactions with biological targets.[8][9] this compound combines these features, making it a valuable building block for the exploration of new chemical entities with potential therapeutic applications, such as in the development of anticancer agents or P2Y14R antagonists.[8][9][10]
This guide will provide a comprehensive examination of its synthesis, characterization, and a comparison with a positional isomer, 5-nitro-2-(4-methylpiperidin-1-yl)benzoic acid, to highlight the impact of subtle structural changes on chemical properties.
Synthesis of this compound
The most logical and established method for the synthesis of the target compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective due to the presence of the strongly electron-withdrawing nitro group ortho and para to the leaving group (a halogen), which activates the aromatic ring towards nucleophilic attack.
The proposed synthetic pathway involves the reaction of a di-halogenated nitrobenzoic acid with 3-methylpiperidine. The choice of starting material and reaction conditions is critical to ensure regioselectivity and high yield.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via SNAr.
Experimental Protocol: Synthesis
Materials:
-
5-Chloro-2-nitrobenzoic acid
-
3-Methylpiperidine
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 5-chloro-2-nitrobenzoic acid (1.0 eq) in DMSO, add potassium carbonate (2.5 eq).
-
Add 3-methylpiperidine (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of approximately 3-4 to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
For further purification, dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.
Characterization and Statistical Analysis
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Data Presentation: Expected Analytical Data
| Analytical Technique | Expected Results |
| 1H NMR | Aromatic protons, piperidine ring protons (including the methyl group), and a broad singlet for the carboxylic acid proton. |
| 13C NMR | Aromatic carbons, piperidine ring carbons, carboxylic acid carbon, and the methyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C13H16N2O4, MW: 264.28).[12] |
| HPLC | A single major peak indicating high purity (e.g., >95%). |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), C-N, and aromatic C-H bonds. |
Experimental Protocol: Analytical Procedures
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.[9]
-
Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) source in positive or negative ion mode.[13][14]
-
Determine the exact mass of the molecular ion to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC):
-
Prepare a standard solution of the compound of known concentration.
-
Use a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Determine the purity of the sample by calculating the area percentage of the main peak.[11]
Comparative Analysis: this compound vs. 5-Nitro-2-(4-methylpiperidin-1-yl)benzoic acid
A comparison with a positional isomer, such as 5-nitro-2-(4-methylpiperidin-1-yl)benzoic acid, can provide valuable insights into structure-activity relationships.
| Feature | This compound | 5-Nitro-2-(4-methylpiperidin-1-yl)benzoic acid |
| CAS Number | Not readily available | 78243-27-3[12] |
| Molecular Weight | 264.28 | 264.28[12] |
| Synthesis | SNAr of a 5-halo-2-nitrobenzoic acid with 3-methylpiperidine. | SNAr of a 2-halo-5-nitrobenzoic acid with 4-methylpiperidine. |
| Expected 1H NMR | More complex splitting pattern for piperidine protons due to the chiral center at the 3-position. | Simpler, more symmetric pattern for piperidine protons. |
| Potential Biological Activity | The 3-methyl group introduces a chiral center, which could lead to stereospecific interactions with biological targets. | The 4-methyl group may influence the overall conformation and lipophilicity differently. |
The seemingly minor change in the position of the methyl group on the piperidine ring can have significant implications for the molecule's three-dimensional shape, polarity, and how it interacts with biological systems. This underscores the importance of precise structural control in drug design.
Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of positional isomers.
Potential Applications and Future Directions
The this compound scaffold holds promise for various applications in drug discovery. The nitro group can be readily reduced to an amine, which can then be further functionalized to create a diverse library of compounds. The presence of the methylpiperidine moiety can enhance solubility and permeability, properties that are crucial for drug candidates.
Future research could focus on:
-
Exploring Biological Activity: Screening the compound and its derivatives for activity against various targets, such as kinases, proteases, or G-protein coupled receptors.[10]
-
Lead Optimization: Modifying the structure to improve potency, selectivity, and pharmacokinetic properties.
-
Development of Novel Synthetic Routes: Investigating alternative synthetic methods to improve yield and reduce costs.
By providing a solid foundation for the synthesis and analysis of this and related molecules, we hope to facilitate further research and innovation in the field of medicinal chemistry.
References
-
Organic Syntheses Procedure: m-NITROBENZOIC ACID. (1923). Organic Syntheses, 3, 73. DOI: 10.15227/orgsyn.003.0073. Available from: [Link]
-
PubChem. (n.d.). 3-Methyl-2-nitrobenzoic acid. Retrieved January 26, 2026, from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Hajj, M. H., ... & Al-Maqtari, M. A. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(13), 5183. Available from: [Link]
-
Pérez-Medina, C., & Almanza-Pérez, J. C. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Available from: [Link]
-
Tosh, D. K., Pao, A., Gao, Z. G., & Jacobson, K. A. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of medicinal chemistry, 65(4), 3344–3364. Available from: [Link]
- Google Patents. (n.d.). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
-
Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 26, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed Central. Available from: [Link]
-
Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved January 26, 2026, from [Link]
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride. Retrieved January 26, 2026, from [Link]
-
OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved January 26, 2026, from [Link]
-
Truman ChemLab. (n.d.). Multistep Synthesis Nitration. Retrieved January 26, 2026, from [Link]
-
YouTube. (2023, December 15). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PubMed Central. Available from: [Link]
-
PubChem. (n.d.). 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid. Retrieved January 26, 2026, from [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. scbt.com [scbt.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the safety protocols for these compounds, particularly those with limited published data, must be approached with the utmost rigor. This guide provides essential safety and logistical information for handling 5-(3-Methylpiperidin-1-yl)-2-nitrobenzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related nitrobenzoic acids to establish a conservative and robust safety protocol. Our primary objective is to empower researchers with the knowledge to manage the risks associated with this chemical, ensuring a safe and productive laboratory environment.
Hazard Assessment: A Precautionary Approach
Given the absence of specific toxicological data for this compound, a thorough risk assessment must be based on its structural components: a nitrobenzoic acid core and a methylpiperidine moiety. Structurally similar compounds, such as 2-nitrobenzoic acid, 4-nitrobenzoic acid, and 3-methyl-2-nitrobenzoic acid, are known to pose several hazards.[1][2][3] A conservative approach assumes that our target compound exhibits similar or potentially greater hazards.
The primary anticipated hazards are summarized below:
| Hazard Classification | Potential Effects |
| Skin Irritation (Category 2) | May cause redness, itching, and inflammation upon contact.[1][4] |
| Serious Eye Irritation (Category 2A) | Can cause significant eye irritation, redness, and discomfort.[1][4] |
| Respiratory Tract Irritation | Inhalation of dust may lead to irritation of the respiratory system.[2][4] |
| Acute Oral Toxicity | While not universally reported for all analogues, some nitrobenzoic acids are harmful if swallowed.[1] |
| Chronic Effects | Some related compounds are suspected of causing genetic defects, cancer, or reproductive harm.[1] A cautious stance is therefore warranted. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following protocol outlines the minimum required PPE for handling this compound.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, appropriate engineering controls must be in place.
-
Ventilation: All handling of solid and dissolved forms of this compound must occur in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Safety Stations: A calibrated eyewash station and a safety shower must be readily accessible and unobstructed.[2][3]
Step-by-Step PPE Selection and Use
-
Hand Protection:
-
Selection: Wear chemical-resistant gloves. Nitrile gloves are a suitable initial choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times, especially when working with solutions. For prolonged or high-exposure tasks, consider double-gloving.
-
Procedure: Inspect gloves for any signs of degradation or puncture before use. Don gloves before entering the designated work area and remove them before exiting.
-
-
Eye and Face Protection:
-
Body Protection:
-
Selection: A flame-resistant laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be worn over the lab coat.
-
Procedure: Keep the lab coat fully buttoned. Remove protective clothing before leaving the laboratory.
-
-
Respiratory Protection:
-
Selection: When handling the solid compound or if there is a potential for aerosol generation, a NIOSH-approved respirator with a P95 or P100 particulate filter is necessary.[1]
-
Procedure: All users of respiratory protection must be fit-tested and trained in its proper use, maintenance, and limitations.
-
Caption: Emergency Response Workflow for Accidental Exposure.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of waste through a licensed and approved hazardous waste disposal company, in accordance with all local, state, and federal regulations. [1][3]Do not dispose of this chemical down the drain. [4]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-Methyl-2-nitrobenzoic acid, 98%. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 5,5'-Dithio-bis-(2-nitrobenzoic acid). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]
-
SDFine. (n.d.). 3-nitrobenzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
